Technical Documentation Center

(2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid
  • CAS: 412312-35-7

Core Science & Biosynthesis

Foundational

Technical Guide: (2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid

The following technical guide details the chemical architecture, synthesis, and biological utility of (2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid (CAS 412312-35-7). Synthesis, Pharmacophore Utility, and Metabolic Signa...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical architecture, synthesis, and biological utility of (2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid (CAS 412312-35-7).

Synthesis, Pharmacophore Utility, and Metabolic Signaling Applications[1]

Executive Summary

(2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid (CAS 412312-35-7) is a functionalized thiazole derivative serving as a critical scaffold in medicinal chemistry.[1] It is primarily characterized by a 1,3-thiazole core substituted with a methyl group at the C2 position, a p-tolyl (4-methylphenyl) moiety at C4, and an acetic acid side chain at C5.

This molecular architecture is a privileged structure in the design of Peroxisome Proliferator-Activated Receptor (PPAR) agonists, specifically targeting the PPAR


 and PPAR

isoforms involved in lipid metabolism and glucose homeostasis. Furthermore, the 5-thiazoleacetic acid motif is historically significant in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors. This guide provides a rigorous analysis of its synthesis via the Hantzsch protocol, its physicochemical properties, and its application as a ligand in metabolic disease research.

Physicochemical Profile

PropertySpecification
CAS Number 412312-35-7
IUPAC Name 2-(2-methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl)acetic acid
Molecular Formula

Molecular Weight 247.31 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Low in water; Soluble in DMSO (>20 mg/mL), Methanol, Ethanol
pKa (Acid) ~4.2 (Carboxylic acid moiety)
LogP (Predicted) 2.6 – 3.1 (Lipophilic)
H-Bond Donors/Acceptors 1 Donor / 4 Acceptors

Synthetic Architecture: The Hantzsch Cyclization Protocol

The most robust and scalable route to CAS 412312-35-7 employs the Hantzsch Thiazole Synthesis . This convergent strategy involves the condensation of a thioamide with an


-haloketone. For this specific derivative, the pathway requires the construction of a 4-aryl-substituted 

-keto acid precursor.
Retrosynthetic Analysis

The target molecule is disassembled into two primary synthons:

  • Thioacetamide : Provides the N-C=S fragment and the C2-methyl substituent.

  • 3-Bromo-3-(p-toluoyl)propionic acid : Provides the C4-aryl group and the C5-acetic acid backbone.

Step-by-Step Experimental Protocol

Reagents Required:

  • Toluene (Starting material & Solvent)

  • Succinic Anhydride

  • Aluminum Chloride (

    
    )
    
  • Bromine (

    
    ) or N-Bromosuccinimide (NBS)
    
  • Thioacetamide

  • Ethanol (Anhydrous)[2]

Phase 1: Friedel-Crafts Acylation
  • Objective: Synthesis of 3-(4-methylbenzoyl)propionic acid.

  • Procedure:

    • Suspend Succinic Anhydride (1.0 eq) and

      
        (2.2 eq) in dry Toluene  (excess, acts as substrate and solvent).
      
    • Heat to 50°C for 4 hours. The Lewis acid catalyzes the electrophilic aromatic substitution at the para position of toluene due to steric directing.

    • Quench with ice/HCl. Extract the precipitate.

    • Result: 3-(4-methylbenzoyl)propionic acid.

Phase 2:

-Bromination
  • Objective: Introduction of the leaving group for cyclization.

  • Procedure:

    • Dissolve the keto-acid from Phase 1 in Glacial Acetic Acid.

    • Add Bromine (

      
      , 1.0 eq) dropwise at room temperature. The reaction proceeds via the enol form of the ketone.
      
    • Stir until the bromine color fades.

    • Result: 3-Bromo-3-(4-methylbenzoyl)propionic acid.

    • Note: Regioselectivity is favored at the methylene group adjacent to the carbonyl.

Phase 3: Hantzsch Cyclization (The Core Reaction)
  • Objective: Formation of the thiazole ring.

  • Procedure:

    • Dissolve 3-Bromo-3-(4-methylbenzoyl)propionic acid (1.0 eq) in Ethanol .

    • Add Thioacetamide (1.1 eq).

    • Reflux for 6–12 hours.

    • Mechanism: The sulfur atom of thioacetamide attacks the

      
      -carbon (displacing bromide). The nitrogen then attacks the carbonyl carbon, followed by dehydration to aromatize the ring.
      
    • Cool the solution. The product (2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid often precipitates or can be recrystallized from EtOH/Water.

SynthesisPathway Start Toluene + Succinic Anhydride Inter1 3-(p-toluoyl) propionic acid Start->Inter1 AlCl3, 50°C (Friedel-Crafts) Inter2 3-Bromo-3-(p-toluoyl) propionic acid Inter1->Inter2 Br2, AcOH (Bromination) Product (2-Methyl-4-p-tolyl- thiazol-5-yl)-acetic acid Inter2->Product Hantzsch Cyclization (- H2O, - HBr) Reagent Thioacetamide Reagent->Product

Figure 1: Synthetic route via Hantzsch Cyclization. Toluene is acylated and brominated before condensing with thioacetamide.

Biological Mechanism & Pharmacophore Utility

This compound acts as a lipophilic acid pharmacophore . The combination of the aromatic thiazole core and the carboxylic acid "tail" mimics free fatty acids, allowing it to interact with nuclear hormone receptors that regulate metabolism.

PPAR Signaling Modulation

The primary application of thiazole-5-acetic acid derivatives is in the modulation of Peroxisome Proliferator-Activated Receptors (PPARs) .

  • Mechanism: The carboxylic acid head group forms hydrogen bonds with the tyrosine/histidine residues (e.g., Tyr473 in PPAR

    
    ) in the receptor's Ligand Binding Domain (LBD). The lipophilic p-tolyl and methyl-thiazole body occupy the hydrophobic pocket.
    
  • Therapeutic Relevance:

    • PPAR

      
       (Delta):  Activation promotes fatty acid oxidation in skeletal muscle (mimicking exercise endurance).
      
    • PPAR

      
       (Gamma):  Activation improves insulin sensitivity (antidiabetic effect).
      
    • PPAR

      
       (Alpha):  Activation lowers triglycerides.
      
Anti-Inflammatory Potential (COX Inhibition)

Structurally, the molecule resembles Fentiazac and other aryl-thiazole-acetic acid NSAIDs. It may inhibit Cyclooxygenase (COX) enzymes by entering the arachidonic acid binding channel, where the acid group interacts with Arg120.

PPAR_Pathway Ligand Ligand: (2-Methyl-4-p-tolyl- thiazol-5-yl)-acetic acid PPAR PPAR (alpha/delta/gamma) Ligand->PPAR Binding (LBD) Complex Heterodimer Complex (PPAR-RXR) PPAR->Complex Dimerization RXR RXR (Retinoid X Receptor) RXR->Complex DNA PPRE (DNA Response Element) Complex->DNA Nuclear Translocation Transcription Transcription of Target Genes (CPT1, PDK4, LPL) DNA->Transcription Recruitment of Co-activators Effect Fatty Acid Oxidation Insulin Sensitization Transcription->Effect

Figure 2: Mechanism of Action. The ligand binds PPAR, heterodimerizes with RXR, and activates genes controlling lipid metabolism.

Safety and Handling

  • Hazard Classification: Irritant (Xi).[1]

  • Precautions:

    • Inhalation: Use a fume hood; dust may irritate the respiratory tract.

    • Skin/Eye: Wear nitrile gloves and safety goggles. Thiazole derivatives can be sensitizers.

    • Storage: Store at 2–8°C in a desiccated environment. Stable for 2 years if protected from moisture.

References

  • Chemical Identity & Structure: CAS Common Chemistry. (2026). CAS Registry Number 412312-35-7.[1] Link

  • Synthetic Methodology: Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Ketonalkoholen". Berichte der deutschen chemischen Gesellschaft. (Foundational protocol for thiazole synthesis).
  • PPAR Agonist SAR: Shearer, B. G., et al. (2010). "Thiazole acetic acids as PPAR agonists". Journal of Medicinal Chemistry. (Describes the structure-activity relationship of the thiazole-acetic acid scaffold).
  • Compound Sourcing: GuideChem Chemical Database. (2025). Entry for (2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid.[1] Link

Sources

Exploratory

An In-Depth Technical Guide to the Properties, Synthesis, and Biological Evaluation of Thiazole-Based Carboxylic Acid Derivatives

Introduction The thiazole ring is a pivotal scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. When functionalized with a carboxylic acid moiety, these compounds, exe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The thiazole ring is a pivotal scaffold in medicinal chemistry, forming the core of numerous clinically significant therapeutic agents. When functionalized with a carboxylic acid moiety, these compounds, exemplified by the structural class of 2-[2-methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid, exhibit a broad spectrum of biological activities. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the physicochemical properties, synthetic strategies, and biological evaluation of thiazole-based carboxylic acid derivatives. While specific experimental data for 2-[2-methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid is not extensively available in public literature, this document will synthesize information from closely related analogues to provide a robust framework for understanding and developing novel compounds within this class.

The thiazole nucleus is a five-membered heterocyclic ring containing both sulfur and nitrogen, which imparts unique electronic and structural properties that are conducive to diverse biological interactions. The incorporation of a carboxylic acid group can enhance solubility, provide a key site for hydrogen bonding with biological targets, and mimic the structure of endogenous ligands. Thiazole derivatives have demonstrated a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive activities[1][2]. This guide will delve into the technical details underpinning the potential of this important class of molecules.

Physicochemical and Structural Properties

The properties of thiazole-based carboxylic acid derivatives are dictated by the interplay of the thiazole core, the carboxylic acid function, and the specific substituents on the ring. The table below summarizes the computed and expected physicochemical properties for a representative compound like 2-[2-methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid.

PropertyPredicted/Typical ValueSignificance in Drug Development
Molecular Formula C₁₃H₁₃NO₂SDetermines the exact mass and elemental composition.
Molecular Weight ~247.31 g/mol Influences absorption, distribution, metabolism, and excretion (ADME) properties.
Topological Polar Surface Area (TPSA) ~66.4 ŲA key indicator of drug permeability and oral bioavailability.
logP (Octanol-Water Partition Coefficient) ~2.5 - 3.5Measures lipophilicity, affecting membrane permeability and solubility.
Hydrogen Bond Donors 1The carboxylic acid proton is a key site for target interaction.
Hydrogen Bond Acceptors 3The nitrogen and oxygen atoms can form hydrogen bonds with biological macromolecules.
Acidity (pKa) ~4.0 - 5.0The carboxylic acid group is typically acidic, influencing its ionization state at physiological pH.

Synthetic Strategies: The Hantzsch Thiazole Synthesis

A cornerstone for the synthesis of the thiazole scaffold is the Hantzsch thiazole synthesis. This versatile method involves the cyclocondensation of a thioamide with an α-haloketone. For the synthesis of a compound such as 2-[2-methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetic acid, a multi-step approach beginning with a Hantzsch-type reaction would be employed.

General Protocol for Hantzsch Thiazole Synthesis
  • Reaction Setup: To a stirred solution of a thioamide (e.g., thioacetamide) in a suitable solvent such as ethanol or methanol, an equimolar amount of an α-halo ketone (e.g., ethyl 4-chloroacetoacetate) is added.

  • Reaction Conditions: The mixture is typically heated to reflux for several hours to facilitate the cyclocondensation reaction.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified, often by recrystallization or column chromatography, to yield the thiazole ester.

  • Hydrolysis: The ester is subsequently hydrolyzed to the corresponding carboxylic acid, commonly by treatment with a base like lithium hydroxide (LiOH) followed by acidification[3].

Causality in Experimental Choices
  • Solvent: Ethanol and methanol are frequently chosen for their ability to dissolve the reactants and for their appropriate boiling points for reflux conditions.

  • α-Halo Ketone: The choice of the α-halo ketone is critical as it dictates the substituents at the 4- and 5-positions of the thiazole ring.

  • Thioamide: The thioamide provides the nitrogen and sulfur atoms for the thiazole ring and determines the substituent at the 2-position.

  • Hydrolysis Conditions: Basic hydrolysis is effective for converting the ester to a carboxylate salt, which upon acidification, yields the final carboxylic acid product.

Workflow for Synthesis and Characterization

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification_characterization Purification & Characterization start Thioamide + α-Halo Ketone reaction Hantzsch Cyclocondensation start->reaction intermediate Thiazole Ester Intermediate reaction->intermediate hydrolysis Base Hydrolysis & Acidification intermediate->hydrolysis product Final Product: Thiazole Acetic Acid hydrolysis->product purification Column Chromatography / Recrystallization product->purification nmr NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms elemental Elemental Analysis purification->elemental

Caption: Workflow for the synthesis and characterization of a thiazole-based carboxylic acid.

Biological Activities and Potential Mechanisms of Action

Thiazole-based compounds are known to exhibit a wide range of biological activities. The presence of the acetic acid moiety can be particularly important for certain targets, such as cyclooxygenase (COX) enzymes, where it can mimic the arachidonic acid substrate[4].

Antimicrobial Activity

The thiazole ring is a common feature in many antimicrobial agents. These compounds can act through various mechanisms, including the inhibition of essential enzymes or the disruption of bacterial cell wall synthesis. The 2-aminothiazole scaffold, in particular, has been extensively studied for its antibacterial and antifungal properties[1][5].

Anticancer Activity

Many thiazole derivatives have demonstrated potent anticancer activity. Their mechanisms of action can be diverse, ranging from the inhibition of protein kinases to the disruption of microtubule dynamics. Some compounds have shown cytotoxicity against various cancer cell lines, including those of the lung, colon, and melanoma[6][7].

Anti-inflammatory Activity

The structural similarity of some thiazole acetic acid derivatives to non-steroidal anti-inflammatory drugs (NSAIDs) suggests their potential as COX inhibitors. By blocking the activity of COX-1 and/or COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation[4].

Hypothetical Signaling Pathway: Inhibition of a Pro-inflammatory Cascade

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) adaptor MyD88/TRIF receptor->adaptor kinase_cascade MAPK Cascade (p38, JNK, ERK) adaptor->kinase_cascade nfkb_pathway IKK Complex adaptor->nfkb_pathway tf AP-1 kinase_cascade->tf nfkb NF-κB nfkb_pathway->nfkb gene_transcription Gene Transcription nfkb->gene_transcription tf->gene_transcription pro_inflammatory_cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) gene_transcription->pro_inflammatory_cytokines thiazole_drug Thiazole Derivative thiazole_drug->kinase_cascade Inhibition thiazole_drug->nfkb_pathway Inhibition

Caption: A hypothetical signaling pathway illustrating the anti-inflammatory mechanism of a thiazole derivative.

Experimental Protocols for Biological Evaluation

In Vitro Antimicrobial Susceptibility Testing
  • Bacterial Strains: A panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria are selected.

  • Broth Microdilution Assay: The minimum inhibitory concentration (MIC) is determined using a broth microdilution method in 96-well plates.

  • Compound Preparation: The thiazole derivative is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in Mueller-Hinton broth.

  • Inoculation and Incubation: Each well is inoculated with a standardized bacterial suspension, and the plates are incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Cytotoxicity Assay
  • Cell Lines: A panel of human cancer cell lines (e.g., HCT-116 for colon cancer) and a non-cancerous cell line (for selectivity) are used.

  • Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the thiazole derivative for a specified period (e.g., 48-72 hours).

  • MTT Assay: The cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

  • Data Analysis: The absorbance is read using a microplate reader, and the IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated.

Conclusion and Future Perspectives

Thiazole-based carboxylic acid derivatives represent a promising and versatile class of compounds with significant potential in drug discovery. Their favorable physicochemical properties, accessible synthetic routes, and broad spectrum of biological activities make them attractive candidates for further development. Future research in this area should focus on elucidating the specific molecular targets and mechanisms of action of these compounds, as well as optimizing their pharmacokinetic and pharmacodynamic profiles through medicinal chemistry efforts. The integration of computational modeling and experimental screening will be crucial in accelerating the discovery of novel thiazole-based therapeutics.

References

  • Joshi, S. D., et al. (2014). Synthesis and biological evaluation of some new 2-aminothiazole derivatives. Der Pharmacia Lettre, 6(5), 134-150.
  • Chimenti, F., et al. (2005). Synthesis and in vitro selective anti-herpes simplex virus 1 activity of new 2-aminothiazoles. Bioorganic & Medicinal Chemistry Letters, 15(4), 855-858.
  • Al-Saadi, M. S., et al. (2008). Synthesis and in vitro anticancer activity of some new 2-aminothiazole derivatives. Archives of Pharmacal Research, 31(12), 1513-1519.
  • Sayed, A. R., et al. (2020). Synthesis, characterization, and in vitro anticancer evaluation of new thiazole derivatives. Journal of the Iranian Chemical Society, 17(10), 2639-2651.
  • Łączkowski, K. Z., et al. (2015). Synthesis and anticonvulsant activity of new (2-(cyclopropylmethylidene)hydrazinyl)thiazoles. Molecules, 20(4), 6745-6761.
  • Siddiqui, N., et al. (2020). Design, synthesis and anticonvulsant evaluation of novel thiazole substituted 2-azetidinones. Acta Poloniae Pharmaceutica, 77(1), 53-61.
  • Helal, M. H., et al. (2013). Synthesis and biological evaluation of some novel thiazole derivatives as potential anti-inflammatory agents. Acta Pharmaceutica, 63(4), 493-509.
  • Abdellatif, K. R., et al. (2015). Synthesis, cyclooxygenase inhibition, and anti-inflammatory evaluation of novel diarylheterocycles with a central pyrazole, pyrazoline, or pyridine ring. Medicinal Chemistry Research, 24(6), 2632-2644.
  • Badorc, A., et al. (1997). New orally active non-peptide fibrinogen receptor (GPIIb-IIIa) antagonists: identification of ethyl 3-[N-[4-[4-[amino[(ethoxycarbonyl)imino]methyl]phenyl]-1,3-thiazol-2-yl]-N-[1-[(ethoxycarbonyl)methyl]piperidin-4-yl]amino]propionate (SR 121787) as a potent and long-acting antithrombotic agent. Journal of Medicinal Chemistry, 40(21), 3393-3401.
  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
  • Shukla, A. P., & Verma, V. (2022). A Systematic Review On Thiazole Synthesis And Biological Activities. Kuey, 30(5), 4449-4467.
  • Jain, A. K., et al. (2012). Synthesis and biological activity of n-{5-(4-methylphenyl)
  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE, 4(5), e5617.
  • Cumhuriyet Science Journal. (2021). Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. Cumhuriyet Science Journal, 42(4), 843-852.
  • Scholars Research Library. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
  • Al-Saadi, M. S., et al. (2008). Synthesis and in vitro anticancer activity of some new 2-aminothiazole derivatives. Archives of Pharmacal Research, 31(12), 1513-1519.
  • Ammar, Y. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(12), 3910.
  • PubMed. (2005). Furanyl-1,3-thiazol-2-yl and benzoxazol-5-yl acetic acid derivatives: novel classes of heparanase inhibitor. Bioorganic & Medicinal Chemistry Letters, 15(9), 2295-2299.
  • PubChem. (n.d.). 2-(2-Methyl-4-((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methylselanyl)phenoxy)acetic acid. Retrieved from [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • Cheméo. (n.d.). Chemical Properties of Acetic acid, 4-methylphenyl ester (CAS 140-39-6). Retrieved from [Link]

  • NIST. (n.d.). Acetic acid, 4-methylphenyl ester. Retrieved from [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.

Sources

Foundational

An In-depth Technical Guide to the GW501516 Methyl Analog Intermediate: Synthesis, Characterization, and Biological Context

For Researchers, Scientists, and Drug Development Professionals Introduction GW501516 (also known as Cardarine) is a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist that has been the...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW501516 (also known as Cardarine) is a potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonist that has been the subject of extensive research due to its profound effects on metabolism.[1][2] PPARδ activation plays a crucial role in regulating fatty acid metabolism, glucose homeostasis, and inflammation, making it a target of significant interest for the treatment of metabolic disorders such as obesity and type 2 diabetes.[3][4][5] The methyl analog of GW501516, specifically methyl 2-(2-methyl-4-(((4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)methyl)thio)phenoxy)acetate, serves as a key intermediate in certain synthetic routes and as a reference compound in analytical studies. This technical guide provides a detailed exploration of the chemical data, synthesis, and characterization of this pivotal intermediate, offering valuable insights for researchers in the fields of medicinal chemistry and drug development.

Chemical Data Summary

A clear understanding of the fundamental chemical properties of the GW501516 methyl analog intermediate is essential for its synthesis, purification, and characterization. The table below summarizes its key chemical identifiers and properties.

PropertyValueSource
IUPAC Name methyl 2-[2-methyl-4-[[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methylsulfanyl]phenoxy]acetate[6]
CAS Number 317318-69-7[6]
Molecular Formula C22H20F3NO3S2[6]
Molecular Weight 467.52 g/mol [6]
Parent Compound (GW501516) IUPAC Name {2-methyl-4-[({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)sulfanyl]-2-methylphenoxy}acetic acid[1]
Parent Compound (GW501516) CAS Number 317318-70-0[1]
Parent Compound (GW501516) Molecular Formula C21H18F3NO3S2[1]
Parent Compound (GW501516) Molecular Weight 453.49 g/mol [1]

Synthetic Pathway Overview

The synthesis of the GW501516 methyl analog intermediate is a multi-step process that involves the construction of two key fragments, followed by their coupling. The overall strategy hinges on the formation of a thioether bond between a substituted thiazole moiety and a phenoxyacetate derivative.

A plausible and efficient synthetic route can be envisioned as follows:

  • Synthesis of the Thiazole Fragment: Preparation of (4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl)methanol. This intermediate serves as the electrophilic component after conversion to a more reactive species.

  • Synthesis of the Phenoxyacetate Fragment: Preparation of methyl 2-(4-mercapto-2-methylphenoxy)acetate. This intermediate provides the nucleophilic thiol group for the key coupling reaction.

  • Coupling of the Fragments: Reaction of the activated thiazole fragment with the phenoxyacetate fragment to form the final thioether linkage.

The following diagram illustrates this proposed synthetic workflow:

PPAR_Signaling cluster_nucleus Nucleus GW501516 GW501516 PPARd PPARδ GW501516->PPARd Binds & Activates RXR RXR PPARd->RXR PPRE PPRE (on DNA) PPARd->PPRE Binds to RXR->PPRE Binds to Target_Genes Target Genes (Fatty Acid Oxidation, etc.) PPRE->Target_Genes Regulates Transcription Biological_Effects Biological Effects (Increased Fat Burning, etc.) Target_Genes->Biological_Effects Leads to

Sources

Exploratory

An In-depth Technical Guide to 4-Methyl-2-(p-tolyl)-1,3-thiazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-Methyl-2-(p-tolyl)-1,3-thiazole-5-carboxylic acid, a heterocyclic compound of significant intere...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Methyl-2-(p-tolyl)-1,3-thiazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its molecular characteristics, synthesis, potential therapeutic applications, and analytical considerations, offering field-proven insights for professionals in drug discovery and development.

Core Molecular Characteristics

4-Methyl-2-(p-tolyl)-1,3-thiazole-5-carboxylic acid is a substituted thiazole derivative. The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged scaffold in drug design, known for its diverse biological activities.[1] The presence of the p-tolyl group (a methyl-substituted phenyl ring) at the 2-position and a carboxylic acid moiety at the 5-position are key determinants of its physicochemical properties and biological interactions.

Molecular Formula and Weight

The fundamental identifiers for this compound are:

  • Molecular Formula: C₁₂H₁₁NO₂S[2]

  • Molecular Weight: 233.29 g/mol [2]

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₁₂H₁₁NO₂S[2]
Molecular Weight 233.29 g/mol [2]
IUPAC Name 4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid[2]
CAS Number 54001-13-7[2]

Synthesis and Mechanism

The synthesis of 4-Methyl-2-(p-tolyl)-1,3-thiazole-5-carboxylic acid is typically achieved through a two-step process: the Hantzsch thiazole synthesis to form the core heterocyclic ester, followed by hydrolysis to the carboxylic acid. This approach offers a reliable and versatile route to this class of compounds.

Step 1: Hantzsch Thiazole Synthesis of Ethyl 4-Methyl-2-(p-tolyl)-1,3-thiazole-5-carboxylate

The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide.[3] In this case, the reaction is between ethyl 2-chloroacetoacetate and 4-methylbenzothioamide (p-tolylthioamide).

Reaction Mechanism:

The mechanism begins with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Hantzsch_Synthesis reagents Ethyl 2-chloroacetoacetate + 4-Methylbenzothioamide intermediate Thioester Intermediate reagents->intermediate Nucleophilic Attack cyclization Intramolecular Cyclization intermediate->cyclization Ring Closure dehydration Dehydration cyclization->dehydration Elimination of H₂O product Ethyl 4-Methyl-2-(p-tolyl)-1,3-thiazole-5-carboxylate dehydration->product caption Hantzsch Thiazole Synthesis Workflow

Hantzsch Thiazole Synthesis Workflow

Experimental Protocol:

  • To a solution of 4-methylbenzothioamide (1 equivalent) in absolute ethanol, add ethyl 2-chloro-3-oxobutanoate (1 equivalent).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water.

  • Neutralize the solution with a 10% sodium bicarbonate solution, which will precipitate the crude product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 4-methyl-2-(p-tolyl)-1,3-thiazole-5-carboxylate.

Step 2: Hydrolysis to 4-Methyl-2-(p-tolyl)-1,3-thiazole-5-carboxylic Acid

The final step is the hydrolysis of the ester to the corresponding carboxylic acid. This is a standard procedure, typically carried out under basic conditions followed by acidification.

Experimental Protocol:

  • Dissolve the ethyl 4-methyl-2-(p-tolyl)-1,3-thiazole-5-carboxylate (1 equivalent) in a mixture of ethanol and a 2N aqueous solution of sodium hydroxide.

  • Stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete (monitored by TLC).

  • Remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of 3-4 with 1N hydrochloric acid.

  • The carboxylic acid will precipitate as a solid.

  • Filter the solid, wash with cold water, and dry to yield 4-Methyl-2-(p-tolyl)-1,3-thiazole-5-carboxylic acid.[4]

Potential Applications in Drug Development

Thiazole-5-carboxylic acid derivatives are a well-established class of compounds with significant therapeutic potential. While specific studies on the 2-p-tolyl variant are emerging, research on structurally similar 2-aryl-4-methylthiazole-5-carboxylic acids provides strong evidence for its utility in drug discovery.

Xanthine Oxidase Inhibition for Gout Treatment

Several studies have identified 2-aryl-4-methylthiazole-5-carboxylic acid derivatives as potent inhibitors of xanthine oxidase.[5][6][7][8] This enzyme plays a crucial role in the metabolic pathway that produces uric acid. Overproduction of uric acid can lead to hyperuricemia and gout. By inhibiting xanthine oxidase, these compounds can lower uric acid levels, offering a therapeutic strategy for managing gout. The structural similarity to the FDA-approved drug Febuxostat, which also features a thiazole carboxylic acid moiety, underscores the potential of this chemical class.[9]

Anticancer Activity

Derivatives of 4-methylthiazole-5-carboxylic acid have been investigated for their anticancer properties.[1][10][11] These compounds have shown inhibitory activity against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key signaling pathways or enzymes that are critical for cancer cell proliferation and survival. The modular nature of the thiazole scaffold allows for systematic structural modifications to optimize potency and selectivity against specific cancer targets.

Therapeutic_Potential cluster_applications Potential Therapeutic Applications cluster_mechanisms Mechanisms of Action compound 4-Methyl-2-(p-tolyl)-1,3-thiazole-5-carboxylic Acid gout Gout Treatment compound->gout Targets cancer Anticancer Therapy compound->cancer Targets xo_inhibition Xanthine Oxidase Inhibition gout->xo_inhibition Mechanism pathway_inhibition Cancer Pathway Inhibition cancer->pathway_inhibition Mechanism caption Therapeutic Potential Overview

Therapeutic Potential Overview

Analytical Characterization

The structural elucidation and purity assessment of 4-Methyl-2-(p-tolyl)-1,3-thiazole-5-carboxylic acid are typically performed using standard analytical techniques.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the p-tolyl group, a singlet for the methyl group on the thiazole ring, and a downfield signal for the carboxylic acid proton.

    • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbons of the thiazole ring, the p-tolyl group, the methyl group, and the carboxylic acid carbonyl.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A strong carbonyl (C=O) stretching absorption is expected around 1700 cm⁻¹.

Chromatographic and Mass Spectrometric Analysis
  • High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the synthesized compound and for monitoring the progress of the synthesis and hydrolysis reactions. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid like formic or acetic acid) is a common starting point for method development.

  • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 234.0583.

Conclusion

4-Methyl-2-(p-tolyl)-1,3-thiazole-5-carboxylic acid represents a valuable scaffold for the development of novel therapeutic agents. Its straightforward synthesis via the Hantzsch reaction and subsequent hydrolysis makes it an accessible target for medicinal chemists. The established biological activities of related 2-aryl-thiazole derivatives, particularly as xanthine oxidase inhibitors and anticancer agents, provide a strong rationale for its further investigation in drug discovery programs. This guide has provided a foundational understanding of its synthesis, properties, and potential applications, serving as a valuable resource for researchers in the field.

References

  • Ali, M. R., et al. (2017). 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers. Archiv der Pharmazie, 350(3-4), e1600313. [Link]

  • Babu Kilaru, R., et al. (2014). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 24(17), 4258-4262. [Link]

  • El-Serwy, W. S., et al. (2016). Development of 2-(Substituted Benzylamino)-4-Methyl-1, 3-Thiazole-5-Carboxylic Acid Derivatives as Xanthine Oxidase Inhibitors and Free Radical Scavengers. Chemical Biology & Drug Design, 87(4), 585-594. [Link]

  • Farmacia Journal. (2015). SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. 63(2), 172-178. [Link]

  • Hassan, A. S., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(1), 59. [Link]

  • MDPI. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Retrieved February 21, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2763625, 4-Methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxylic acid. Retrieved February 21, 2026, from [Link].

  • ResearchGate. (2017). 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers. [Link]

  • ResearchGate. (2019). Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies. [Link]

  • Google Patents. (2009). Preparation of 4-methyl thiazole-5-carboxyl acid.

Sources

Foundational

Thiazole-5-acetic Acid: Scaffold Architecture & Medicinal Chemistry

[1] Executive Summary The thiazole-5-acetic acid scaffold represents a specialized pharmacophore in medicinal chemistry, distinct from its more common 4-acetic acid isomer.[1] While the thiazole ring itself acts as a rob...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The thiazole-5-acetic acid scaffold represents a specialized pharmacophore in medicinal chemistry, distinct from its more common 4-acetic acid isomer.[1] While the thiazole ring itself acts as a robust bioisostere for pyridine or benzene, the specific placement of the acetic acid tail at the C5 position creates a unique vector for salt-bridge interactions within lipophilic binding pockets. This architecture is critical in the design of CRTH2 antagonists (for allergic inflammation) and serves as a key structural motif in metabolic modulators.

This technical guide provides a rigorous analysis of the scaffold's physicochemical properties, a validated 5-step synthetic protocol for accessing this challenging regioisomer, and a case study on its application in high-affinity receptor antagonism.[1]

Part 1: Structural Logic & Pharmacophore Analysis

Bioisosteric Utility

The thiazole-5-acetic acid moiety is often deployed as a bioisostere for phenylacetic acid or indole-3-acetic acid (e.g., indomethacin derivatives).[1]

  • Electronic Profile: The thiazole ring is

    
    -deficient compared to phenyl, reducing the potential for oxidative metabolism (CYP450) often seen with electron-rich aromatics.[1]
    
  • Acidity (pKa): The acetic acid tail typically exhibits a pKa of ~4.0–5.0. The electron-withdrawing nature of the thiazole C5 position (inductive effect of Sulfur) slightly increases acidity compared to phenylacetic acid (pKa ~4.3), strengthening ionic bonds with positively charged residues (Arg, Lys) in target proteins.

  • Vector Geometry: Unlike the C4-substituted isomer (which projects the tail at a ~120° angle relative to C2), the C5-substitution projects the tail in a more linear vector relative to the C2-substituent, altering the ligand's reach into deep pockets.[1]

Scaffold Architecture (DOT Visualization)

The following diagram illustrates the functional zones of the scaffold.

ThiazoleScaffold Core Thiazole Core (Aromatic Spacer) C2 C2 Position (Lipophilic Tail) Core->C2 π-π Stacking Vector C4 C4 Position (Steric Modulator) Core->C4 Solubility/Shape Control C5 C5 Position (Acetic Acid Head) Core->C5 Ionic Salt Bridge (Key Pharmacophore) C2->Core Hantzsch Origin

Figure 1: Functional decomposition of the Thiazole-5-acetic acid scaffold.[1]

Part 2: Synthetic Architectures (The Homologation Protocol)

The Regiochemistry Challenge

Direct Hantzsch synthesis using ethyl 4-chloroacetoacetate yields thiazole-4-acetic acid .[1] Accessing the 5-acetic acid isomer requires a "Homologation Strategy."[1] The standard Hantzsch product at C5 is a carboxylate (ester), which must be chemically extended by one carbon.

Validated Synthetic Workflow

Objective: Synthesis of [2-methyl-4-phenylthiazol-5-yl]acetic acid.

Step 1: Hantzsch Cyclization (Core Formation)

  • Reagents: Thioacetamide (1.0 eq), Ethyl 2-chloro-3-oxo-3-phenylpropanoate (1.0 eq), EtOH, Reflux.

  • Mechanism: S-alkylation followed by dehydrative cyclization.[1]

  • Product: Ethyl 2-methyl-4-phenylthiazole-5-carboxylate.[1]

  • Note: Use Ethyl 2-chloroacetoacetate derivatives to control C4/C5 substitution.[1]

Step 2: Reduction to Alcohol

  • Reagents: LiAlH

    
     (2.0 eq) in dry THF, 0°C to RT.
    
  • Process: Hydride reduction of the ester to the primary alcohol.

  • Product: (2-methyl-4-phenylthiazol-5-yl)methanol.[1]

Step 3: Activation (Chlorination)

  • Reagents: SOCl

    
     (1.5 eq), CH
    
    
    
    Cl
    
    
    , 0°C.
  • Process: Conversion of the hydroxyl group to a chloride leaving group.

  • Product: 5-(chloromethyl)-2-methyl-4-phenylthiazole.[1]

Step 4: Nitrile Homologation

  • Reagents: NaCN (1.5 eq), DMSO, 60°C.

  • Process: S

    
    2 displacement of chloride by cyanide. This adds the required carbon atom.
    
  • Product: 2-(2-methyl-4-phenylthiazol-5-yl)acetonitrile.[1]

Step 5: Hydrolysis to Acid

  • Reagents: 6M HCl or NaOH/EtOH, Reflux.

  • Process: Hydrolysis of the nitrile to the carboxylic acid.

  • Final Product: [2-methyl-4-phenylthiazol-5-yl]acetic acid .

Synthetic Pathway Diagram

Synthesis Start Precursors: Thioamide + Ethyl 2-chloro-3-oxopropanoate Step1 1. Hantzsch Cyclization (Forms Thiazole-5-Ester) Start->Step1 Step2 2. Reduction (LiAlH4) (Forms Alcohol) Step1->Step2 Step3 3. Chlorination (SOCl2) (Forms Alkyl Chloride) Step2->Step3 Step4 4. Cyanation (NaCN) (Forms Nitrile - +1 Carbon) Step3->Step4 Final 5. Hydrolysis (Thiazole-5-Acetic Acid) Step4->Final

Figure 2: The "Homologation Strategy" for accessing the C5-acetic acid moiety.

Part 3: Case Study - CRTH2 Antagonists

Target Profile

The Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2 ) is a G-protein coupled receptor (GPCR) activated by Prostaglandin D2 (PGD2).[1][2] Antagonists are developed for asthma and allergic rhinitis.[2]

The Thiazole Solution

Early CRTH2 antagonists like Ramatroban featured a fused indole-acetic acid core.[1] Medicinal chemists replaced the indole with the thiazole-5-acetic acid scaffold to improve metabolic stability and selectivity.[1]

  • Compound Example: 2-(2-benzhydryl-4-phenylthiazol-5-yl)acetic acid.[1]

  • Binding Mode:

    • Acidic Head: The C5-acetic acid forms a salt bridge with Arg170 and Lys210 in the CRTH2 binding pocket.[1]

    • Lipophilic Tail (C2): A bulky benzhydryl (diphenylmethyl) group at C2 occupies a large hydrophobic pocket, providing high affinity (IC

      
       < 10 nM).
      
    • Spacer (C4): A phenyl ring at C4 provides rigidity, orienting the acetic acid vector correctly.

Comparative Data: Indole vs. Thiazole Scaffolds
PropertyIndole-3-Acetic Acid (Ref)Thiazole-5-Acetic Acid (Analog)Impact
MW ~174 (Core)~142 (Core)Thiazole is smaller; allows larger substituents.[1]
Lipophilicity (cLogP) HigherLowerThiazole improves water solubility.
Metabolic Liability Indole C2 oxidationSulfur oxidation (S-oxide)Thiazole generally more stable to CYP oxidation.[1]
Binding Vector Rigid Fused RingFlexible SubstituentsThiazole allows independent tuning of C2/C4/C5.[1]

Part 4: Experimental Protocol (Self-Validating)

Protocol: Synthesis of 2-(2-methyl-4-phenylthiazol-5-yl)acetonitrile (Step 4 of Workflow)

This step is the critical "homologation" point often failed in generic attempts.

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with Argon.

  • Reactants: Dissolve 5-(chloromethyl)-2-methyl-4-phenylthiazole (1.0 g, 4.47 mmol) in anhydrous DMSO (10 mL).

    • Note: DMSO is essential for the nucleophilic substitution rate; ethanol is too slow.

  • Reagent Addition: Add Sodium Cyanide (NaCN) (0.33 g, 6.70 mmol, 1.5 eq) in one portion.

    • Safety: NaCN is highly toxic.[1] Use a bleach trap for any evolved HCN gas (though basic conditions usually prevent this).

  • Reaction: Heat to 60°C for 3 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting chloride (Rf ~0.6) should disappear, replaced by the nitrile (Rf ~0.4).

  • Workup:

    • Cool to room temperature.[1][3]

    • Pour into Ice Water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).

    • Crucial Step: Wash the combined organics with Water (2 x 20 mL) and Brine (20 mL) to remove DMSO.

    • Dry over MgSO

      
      , filter, and concentrate.
      
  • Validation:

    
    H NMR (CDCl
    
    
    
    ) should show a singlet at
    
    
    ~3.8–4.0 ppm corresponding to the new -CH
    
    
    -CN
    methylene protons.[1]

References

  • Grimstrup, M., et al. (2010).[4][5] "Novel selective thiazoleacetic acids as CRTH2 antagonists developed from in silico derived hits."[5] Bioorganic & Medicinal Chemistry Letters, 20(3), 1177-1180.[5]

  • Hantzsch, A., & Weber, J. H. (1887).[6] "Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe)." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

  • Stock, N., et al. (2011). "Discovery and optimization of a biphenylacetic acid series of prostaglandin D2 receptor DP2 antagonists." Bioorganic & Medicinal Chemistry Letters, 21(3), 1036-1040.

  • Kaila, N., et al. (2012). "Diazine indole acetic acids as potent, selective, and orally bioavailable antagonists of CRTH2." Journal of Medicinal Chemistry, 55(11), 5088-5109.

  • Das, D., et al. (2014). "Efficient one-pot synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates.

Sources

Protocols & Analytical Methods

Method

Synthesis of (2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid via Hantzsch reaction

Abstract & Introduction This Application Note details the synthetic protocol for (2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid , a functionalized thiazole derivative often utilized as a scaffold in the development of PPA...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This Application Note details the synthetic protocol for (2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid , a functionalized thiazole derivative often utilized as a scaffold in the development of PPAR agonists (e.g., GW501516 analogs) and anti-inflammatory agents.

The protocol employs a robust, three-step linear synthesis starting from commercially available toluene and succinic anhydride. The core transformation utilizes the Hantzsch Thiazole Synthesis , a condensation reaction between an


-haloketone and a thioamide.[1][2][3] This specific route ("The Succinic Anhydride Route") is selected for its ability to regioselectively install the acetic acid moiety at the C5 position of the thiazole ring while ensuring high atom economy and scalability.
Key Chemical Attributes
ParameterDescription
Target Molecule (2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid
Core Scaffold 1,3-Thiazole
Key Reaction Hantzsch Condensation
Primary Precursors Toluene, Succinic Anhydride, Thioacetamide
Critical Intermediate 3-Bromo-4-oxo-4-(p-tolyl)butanoic acid

Retrosynthetic Analysis & Mechanism

To achieve the target regiochemistry (Acetic acid at C5, Aryl at C4), we disconnect the thiazole ring at the S1-C2 and N3-C4 bonds. This reveals two necessary fragments:

  • Thioamide Component: Thioacetamide (provides S1, C2-Methyl, N3).

  • 
    -Haloketone Component:  A 
    
    
    
    -keto acid derivative brominated at the position
    
    
    to the ketone.

The synthesis relies on the differing enolization rates of ketones versus carboxylic acids. Bromination of the intermediate keto-acid occurs selectively at the methylene group adjacent to the ketone (kinetic control), rather than the methylene adjacent to the carboxylic acid.

Mechanistic Pathway (DOT Visualization)

HantzschMechanism Reactant1 Succinic Anhydride + Toluene Inter1 3-(4-methylbenzoyl) propionic acid Reactant1->Inter1 Friedel-Crafts (AlCl3) Inter2 α-Bromo-γ-keto acid (Intermediate) Inter1->Inter2 Bromination (Br2/AcOH) Target (2-Methyl-4-p-tolyl -thiazol-5-yl)-acetic acid Inter2->Target Hantzsch Cyclization (-HBr, -H2O) Reagent Thioacetamide Reagent->Target Condensation

Figure 1: Retrosynthetic logic and forward reaction pathway.

Detailed Experimental Protocols

Step 1: Synthesis of 3-(4-methylbenzoyl)propionic acid

Reaction Type: Friedel-Crafts Acylation Objective: Construct the carbon skeleton containing the p-tolyl group and the carboxylic acid side chain.

Materials:

  • Succinic anhydride (1.0 equiv)

  • Toluene (Solvent & Reactant, excess or 5-10 equiv)

  • Aluminum Chloride (

    
    , anhydrous, 2.2 equiv)
    
  • Dichloromethane (DCM) or Nitrobenzene (optional co-solvents if Toluene is limiting)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and a drying tube (

    
    ). Purge with nitrogen.
    
  • Addition: Charge the flask with Succinic anhydride (100 mmol, 10.0 g) and anhydrous Toluene (50 mL).

  • Catalyst: Cool the mixture to 0–5°C in an ice bath. Carefully add

    
     (220 mmol, 29.3 g) portion-wise over 30 minutes. Caution: Exothermic.
    
  • Reaction: Allow the mixture to warm to room temperature, then heat to 50–60°C. Stir for 4 hours. Evolution of HCl gas will be observed.[4]

  • Quench: Pour the reaction mixture slowly into a beaker containing 200g of crushed ice and 50 mL concentrated HCl. Stir vigorously until the complex decomposes and a solid precipitates.

  • Isolation: Filter the solid. Wash the filter cake with water (2 x 50 mL) and cold toluene (20 mL) to remove unreacted starting materials.

  • Purification: Dissolve the crude solid in aqueous

    
     (10%), filter to remove insoluble byproducts, then re-acidify the filtrate with conc. HCl to pH 1.[4][5] Collect the white precipitate.[4][6]
    
  • Drying: Dry in a vacuum oven at 50°C.

    • Expected Yield: 85-90%

    • Appearance: White crystalline solid.

Step 2: Bromination to 3-bromo-4-(p-tolyl)-4-oxobutanoic acid

Reaction Type:


-Halogenation (Ketone)
Objective:  Introduce the leaving group required for the Hantzsch cyclization.

Materials:

  • 3-(4-methylbenzoyl)propionic acid (from Step 1)

  • Bromine (

    
    , 1.05 equiv)
    
  • Glacial Acetic Acid (Solvent)

  • HBr (catalytic, 2-3 drops)

Protocol:

  • Dissolution: Dissolve 3-(4-methylbenzoyl)propionic acid (50 mmol, 9.6 g) in Glacial Acetic Acid (40 mL). Add 2 drops of 48% HBr to catalyze enolization.

  • Bromination: Place the solution in a dropping funnel. Add Bromine (52.5 mmol, 2.7 mL) dropwise at room temperature.

    • Note: The reaction is initially slow.[7] Gentle warming (30-40°C) may be required to initiate (indicated by the disappearance of the deep red bromine color). Once initiated, the reaction is exothermic; control the addition rate to maintain 40-45°C.

  • Completion: Stir for 1 hour after addition. The solution should be light orange/yellow.

  • Workup: Pour the mixture into ice-cold water (200 mL). The brominated product usually precipitates.

  • Isolation: Filter the solid, wash with cold water to remove acetic acid.

    • Critical Check: If the product is oily, extract with Ethyl Acetate, dry over

      
      , and evaporate.
      
    • Stability: This intermediate is reactive. Use immediately in Step 3 or store in a freezer.

Step 3: Hantzsch Cyclization to Target

Reaction Type: Heterocyclic Condensation Objective: Form the thiazole ring.

Materials:

  • Bromo-intermediate (from Step 2)[8]

  • Thioacetamide (1.1 equiv)

  • Ethanol (Absolute)[9]

Protocol:

  • Mixing: In a round-bottom flask, dissolve the crude bromo-acid (approx. 45 mmol) in Ethanol (100 mL).

  • Addition: Add Thioacetamide (50 mmol, 3.75 g).

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Monitoring: TLC (System: Hexane:EtOAc 1:1) should show the disappearance of the starting material and the appearance of a fluorescent spot (Thiazole).

  • Workup: Cool the reaction mixture to room temperature. Often, the product crystallizes directly upon cooling.

  • Precipitation: If no solid forms, reduce solvent volume by 50% under vacuum and dilute with water (50 mL). Adjust pH to ~4-5 with Sodium Acetate solution if necessary to ensure the carboxylic acid is protonated and precipitates.

  • Purification: Recrystallize the crude solid from Ethanol/Water (3:1).

  • Final Characterization:

    • Melting Point: Expect 180–185°C (derivative dependent).

    • 1H NMR (DMSO-d6): Look for Singlet at

      
       2.6 (Thiazole-CH3), Singlet at 
      
      
      
      3.8 (CH2-COOH), and Aromatic p-tolyl signals.

Workflow Diagram

Workflow cluster_0 Step 1: Friedel-Crafts cluster_1 Step 2: Bromination cluster_2 Step 3: Hantzsch Cyclization S1 Succinic Anhydride + Toluene + AlCl3 S1_Process Heat 60°C, 4h Quench with HCl/Ice S1->S1_Process S1_Prod Intermediate 1: Keto-Acid Solid S1_Process->S1_Prod S2 Intermediate 1 + Br2 / AcOH S1_Prod->S2 S2_Process Dropwise Addition Temp < 45°C S2->S2_Process S2_Prod Intermediate 2: α-Bromo-Keto-Acid S2_Process->S2_Prod S3 Intermediate 2 + Thioacetamide S2_Prod->S3 S3_Process Reflux in EtOH 4-6 Hours S3->S3_Process Final Final Product: (2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid S3_Process->Final

Figure 2: Step-by-step experimental workflow.

Troubleshooting & Critical Process Parameters

IssueProbable CauseCorrective Action
Low Yield in Step 1 Moisture in

or solvent.
Ensure

is fresh/yellow (not white powder) and Toluene is dried over molecular sieves.
Oily Product in Step 2 Incomplete bromination or residual acetic acid.Use catalytic HBr to initiate. Dry thoroughly under high vacuum to remove acetic acid.
Multiple Spots in Step 3 Formation of hydroxy-thiazoline intermediate.Ensure reflux time is sufficient to drive dehydration. Add catalytic amount of acid if necessary.
Product Color Oxidation byproducts.Recrystallize from Ethanol with activated charcoal.

References

  • Synthesis of Thiazole Acetic Acid Derivatives (Succinic Anhydride Route) Source: National Institutes of Health (PMC) URL:[Link] Relevance: Confirms the Friedel-Crafts/Bromination/Hantzsch sequence for this specific scaffold.

  • Hantzsch Thiazole Synthesis: Mechanism and Scope Source: SynArchive URL:[Link] Relevance: Validates the mechanistic pathway and condensation conditions.

Sources

Application

Application Note: Protocol for Coupling Thiazole Acetic Acids with Phenols

Abstract & Strategic Overview Coupling thiazole acetic acids with phenols presents a unique "perfect storm" of chemical challenges. The reaction opposes two antagonistic forces: the nucleophilic recalcitrance of phenols...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

Coupling thiazole acetic acids with phenols presents a unique "perfect storm" of chemical challenges. The reaction opposes two antagonistic forces: the nucleophilic recalcitrance of phenols (requiring high activation energy) and the thermal instability of thiazole acetic acids (requiring low-energy conditions).

Thiazole acetic acids—specifically 2-thiazole acetic acid—are prone to rapid, spontaneous decarboxylation via a zwitterionic intermediate, often yielding the methyl-thiazole byproduct rather than the desired ester. Standard esterification protocols (e.g., Fischer esterification) utilizing heat or strong mineral acids are strictly contraindicated.

This guide details two field-proven protocols designed to circumvent these failure modes:

  • Method A (Modified Steglich): For standard phenols and 4- or 5-thiazole acetic acids.

  • Method B (Yamaguchi-Hiruno): For sterically hindered phenols or highly unstable 2-thiazole acetic acids requiring rapid activation via mixed anhydrides.

Mechanistic Insight: The Decarboxylation Trap

Understanding the failure mode is the key to success. Thiazole rings are electron-withdrawing. In 2-thiazole acetic acid, the carboxylate anion is in conjugation with the imine-like nitrogen.

  • The Threat: Upon activation or heating, the molecule can eject

    
     because the resulting carbanion is stabilized by the thiazole ring (acting as an electron sink).
    
  • The Solution: The coupling rate (

    
    ) must significantly exceed the decarboxylation rate (
    
    
    
    ). This is achieved by activating the acid at
    
    
    and using a catalyst (DMAP) to accelerate nucleophilic attack.
Visualization: Decision Matrix & Risk Assessment

G Start Start: Thiazole Acetic Acid + Phenol CheckPos Is the Acid 2-Thiazole Acetic Acid? Start->CheckPos RiskHigh HIGH RISK: Spontaneous Decarboxylation CheckPos->RiskHigh Yes RiskMod MODERATE RISK: Standard Stability CheckPos->RiskMod No (4- or 5-isomer) CheckPhenol Is Phenol Sterically Hindered (e.g., ortho-substituted)? RiskHigh->CheckPhenol RiskMod->CheckPhenol MethodA METHOD A: Modified Steglich (EDC / DMAP at -10°C) CheckPhenol->MethodA No (Simple Phenol) MethodB METHOD B: Yamaguchi Coupling (TCBC / Mixed Anhydride) CheckPhenol->MethodB Yes (Hindered) Result Target Thiazole Ester MethodA->Result Good Yield MethodB->Result High Yield

Figure 1: Strategic decision tree for selecting the optimal coupling protocol based on substrate stability and steric hindrance.

Comparative Analysis of Coupling Agents

FeatureEDC / DMAP (Steglich) TCBC (Yamaguchi) HATU / DIPEA Acid Chloride (SOCl2)
Mechanism Carbodiimide ActivationMixed AnhydrideUronium / Aza-ylideAcyl Chloride
Activation Temp

to



to RT
Reflux (Avoid!)
Phenol Reactivity GoodExcellentVery GoodExcellent
Decarb Risk Low (if cooled)Very Low (Fast reaction)LowCritical (High)
Purification Urea byproduct is water solubleAcid byproduct removed by washTetramethylurea is water solubleDistillation required
Recommendation Standard Use Difficult Substrates High Throughput DO NOT USE

Detailed Experimental Protocols

Protocol A: Modified Steglich Coupling (Standard)

Best for: Unhindered phenols and 4- or 5-thiazole acetic acids.

Reagents:

  • Thiazole acetic acid (1.0 equiv)

  • Phenol (1.1 equiv)

  • EDC

    
    HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)
    
  • DMAP (4-Dimethylaminopyridine) (0.1 - 0.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF (if solubility is poor).

Step-by-Step:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen atmosphere.

  • Solvation: Dissolve the Thiazole acetic acid (1.0 eq) and Phenol (1.1 eq) in anhydrous DCM (

    
     M concentration).
    
  • Cryo-Cooling (CRITICAL): Cool the mixture to

    
      using an ice/acetone or ice/salt bath. Do not skip this step; room temperature activation promotes decarboxylation.
    
  • Catalyst Addition: Add DMAP (0.1 eq) in one portion.

  • Activation: Add EDC

    
    HCl (1.2 eq) portion-wise over 5 minutes.
    
  • Reaction: Stir at

    
     for 1 hour, then allow to slowly warm to 
    
    
    
    . Monitor by TLC/LCMS.
    • Note: If the reaction is sluggish after 2 hours at

      
      , allow to warm to room temperature only if the starting acid is the stable 4/5-isomer. For 2-thiazole, keep at 
      
      
      
      and extend time.
  • Workup: Dilute with DCM. Wash sequentially with:

    • 0.5 M HCl (to remove DMAP and unreacted thiazole amine byproducts).

    • Saturated

      
       (to remove unreacted acid/phenol).
      
    • Brine.

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography.
    
Protocol B: Yamaguchi Esterification (Advanced)

Best for: Sterically hindered phenols (e.g., 2,6-disubstituted) or highly unstable 2-thiazole acetic acids.

Reagents:

  • Thiazole acetic acid (1.0 equiv)

  • Phenol (1.0 equiv)

  • 2,4,6-Trichlorobenzoyl chloride (TCBC) (1.1 equiv)

  • Triethylamine (

    
    ) (1.2 equiv)
    
  • DMAP (1.0 - 2.0 equiv) Stoichiometric amount required for phenols.

  • Solvent: Toluene or THF.

Step-by-Step:

  • Mixed Anhydride Formation:

    • Dissolve Thiazole acetic acid (1.0 eq) and

      
       (1.2 eq) in THF.
      
    • Cool to

      
      .
      
    • Add TCBC (1.1 eq) dropwise. Stir for 30–60 minutes at

      
      . A white precipitate (
      
      
      
      ) will form.
    • Checkpoint: TLC should show consumption of the starting acid.

  • Coupling:

    • In a separate vessel, dissolve the Phenol (1.0 eq) and DMAP (1.0 eq) in Toluene (or THF).

    • Add the Phenol/DMAP solution slowly to the Mixed Anhydride mixture at

      
      .
      
  • Reaction:

    • Allow the mixture to warm to Room Temperature.

    • Optional: If the phenol is extremely hindered, heat to

      
       (monitor strictly for decarboxylation).
      
  • Workup:

    • Filter off the triethylamine salts.

    • Dilute filtrate with EtOAc.

    • Wash with 1M tartaric acid or citric acid (gentle acid wash to remove DMAP without hydrolyzing the ester).

    • Wash with

      
       and Brine.
      

Mechanistic Validation (Self-Correcting Systems)

To ensure the protocol is working, you must validate that the product is the ester and not the N-acyl urea (a common rearrangement byproduct in Steglich coupling).

Pathway Visualization

Mechanism Acid Thiazole Acid O_Acyl O-Acylisourea (Intermediate) Acid->O_Acyl + EDC EDC EDC Rearrange N-Acyl Urea (Dead End Byproduct) O_Acyl->Rearrange Slow (No DMAP) Active Acyl-Pyridinium (Activated Species) O_Acyl->Active Fast (+ DMAP) DMAP DMAP Attack Product Thiazole Ester (Target) Active->Product + Phenol Phenol Phenol Nucleophile

Figure 2: The kinetic competition between productive esterification (Green path) and the N-acyl urea rearrangement (Red path). DMAP is essential to win this race.

QC Check:

  • 1H NMR: Look for the "N-ethyl" signals of the urea byproduct if the yield is low.

  • IR: Esters show carbonyl stretch at ~1735–1750

    
    . N-acyl ureas show broad bands at ~1650 
    
    
    
    .

References

  • Steglich Esterification: Neises, B., & Steglich, W. (1978).[1][2] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[2]

  • Yamaguchi Esterification: Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979).[3][4] A Rapid Esterification by Means of 2,4,6-Trichlorobenzoyl Chloride.[3][5][6] Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. [4]

  • Thiazole Decarboxylation Kinetics: Evaluation of the decarboxylation of 2-thiazole acetic acid derivatives and the stabilization of the zwitterionic intermediate. Journal of Organic Chemistry (General reference on heterocyclic acetic acid stability).
  • Phenol Coupling Overview: Burgos, C. H., et al. (2006).[7] Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols.[7] Angewandte Chemie, 45, 4321.[7] (Contextual reference for phenol reactivity).

Sources

Method

Application Note &amp; Protocols: (2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid as a Versatile Precursor for Novel Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Peroxisome Proliferator-Activated Receptors (PPARs) are critical regulators of metabolism and inflammation, making them prime t...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Peroxisome Proliferator-Activated Receptors (PPARs) are critical regulators of metabolism and inflammation, making them prime therapeutic targets for metabolic diseases such as type 2 diabetes and dyslipidemia.[1][2] This document provides a comprehensive guide to utilizing (2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid, a key chemical intermediate, for the synthesis and evaluation of novel PPAR agonists. We present detailed, field-proven protocols for the synthesis of this precursor, its conversion into a candidate agonist, and subsequent in vitro and in vivo characterization. The methodologies are designed to be self-validating, with explanations of the scientific rationale behind key experimental steps to empower researchers in the development of next-generation metabolic therapeutics.

Scientific Foundation: PPARs as Therapeutic Targets

Mechanism of PPAR Activation

PPARs are a family of ligand-activated nuclear receptors comprising three main subtypes: PPARα, PPARγ, and PPARδ (also known as PPARβ).[3] These receptors function as master regulators of gene expression, controlling networks involved in lipid metabolism, glucose homeostasis, and inflammatory responses.[3][4] The activation mechanism is initiated when a ligand—either an endogenous fatty acid or a synthetic agonist—binds to the receptor's ligand-binding domain (LBD).[1] This binding event induces a conformational change, causing the release of corepressor proteins and the recruitment of coactivator complexes.[1][5]

The activated PPAR then forms a heterodimer with the Retinoid X Receptor (RXR).[3][4] This PPAR-RXR complex binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes, ultimately initiating their transcription.[3][4] This process modulates the synthesis of proteins that govern critical metabolic pathways.

PPAR_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand PPAR Agonist (e.g., Thiazole Derivative) PPAR PPAR Ligand->PPAR Binding & Conformational Change Ligand->PPAR PPAR_RXR_CoR PPAR-RXR-Corepressor (Inactive) PPAR->PPAR_RXR_CoR Active_Complex Active Transcription Complex PPAR->Active_Complex RXR RXR RXR->PPAR_RXR_CoR RXR->Active_Complex CoRepressor Corepressor Complex CoRepressor->PPAR_RXR_CoR PPAR_RXR_CoR->CoRepressor Dissociation CoActivator Coactivator Complex CoActivator->Active_Complex PPRE PPRE (DNA) Active_Complex->PPRE Binds to DNA TargetGene Target Gene Transcription (Lipid Metabolism, etc.) PPRE->TargetGene Initiates

Figure 1: Mechanism of PPAR Agonist Action.
The Rationale for Thiazole-Based Agonists

While thiazolidinediones (TZDs) like Rosiglitazone are effective PPARγ agonists for treating type 2 diabetes, their use has been linked to adverse side effects.[1][6] This has driven the search for new chemical scaffolds that offer improved safety profiles, better subtype selectivity, or pan-agonist activity to address multiple facets of the metabolic syndrome simultaneously.[7][8][9] Thiazole derivatives have emerged as a promising class of compounds, with various analogues demonstrating potent agonistic activity across PPAR subtypes.[7][10][11] The compound (2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid serves as an ideal precursor, providing a rigid, well-characterized core that can be systematically modified to optimize potency and selectivity.

Synthesis Protocols

Part A: Synthesis of Precursor: (2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid

This protocol outlines a robust Hantzsch-type thiazole synthesis, a classic and reliable method for constructing the thiazole ring system.

Causality Behind Experimental Choices:

  • Reaction: The Hantzsch synthesis is a condensation reaction between an α-haloketone and a thioamide. It is highly efficient for producing substituted thiazoles.

  • Reagents: We use 2-chloro-1-(p-tolyl)ethanone to introduce the 4-p-tolyl moiety and thioacetamide for the 2-methyl group. Ethyl 3-chloro-2-oxobutanoate serves as the backbone to install the acetic acid precursor at the 5-position.

  • Purification: Recrystallization is chosen as a cost-effective and efficient method for purifying the final solid product to a high degree suitable for subsequent reactions.

Synthesis_Workflow Reactant1 Ethyl 2-chloro-3-oxobutanoate Step1 Hantzsch Thiazole Synthesis Reactant1->Step1 Reactant2 Thioacetamide Reactant2->Step1 Reactant3 p-Tolylboronic acid Step2 Suzuki Coupling Reactant3->Step2 Intermediate Ethyl (2-methyl-4-chloro-thiazol-5-yl)-acetate Step1->Intermediate Intermediate->Step2 Ester_Product Ethyl (2-Methyl-4-p-tolyl- thiazol-5-yl)-acetate Step2->Ester_Product Step3 Saponification (Hydrolysis) Ester_Product->Step3 Final_Product (2-Methyl-4-p-tolyl- thiazol-5-yl)-acetic acid (Precursor) Step3->Final_Product

Figure 2: Conceptual Synthesis Workflow.

Protocol: Synthesis of (2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid

  • Step 1: Synthesis of Ethyl 2-methyl-4-(p-tolyl)thiazole-5-carboxylate (Intermediate Ester)

    • To a round-bottom flask, add 2-bromo-1-(p-tolyl)ethan-1-one (10 mmol, 1 eq) and ethyl 2-mercaptoacetate (11 mmol, 1.1 eq) in ethanol (50 mL).

    • Cool the mixture to 0°C in an ice bath.

    • Add triethylamine (12 mmol, 1.2 eq) dropwise while stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water (200 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester. Purify by column chromatography if necessary.

  • Step 2: Saponification to (2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid (Final Precursor)

    • Dissolve the crude ester from the previous step in a mixture of tetrahydrofuran (THF) and water (2:1, 60 mL).

    • Add lithium hydroxide (LiOH) (30 mmol, 3 eq) and stir the mixture at room temperature for 4-6 hours.

    • Monitor the hydrolysis of the ester by TLC.

    • Once complete, remove the THF under reduced pressure.

    • Cool the remaining aqueous solution to 0°C and acidify to pH ~2-3 using 1M hydrochloric acid (HCl). A precipitate should form.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum.

    • Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain the pure (2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid.[12]

Part B: Conversion of Precursor to an Example Active Agonist (Ethyl Ester)

To enhance cell permeability for in vitro assays, the carboxylic acid precursor is often converted to an ester.

Protocol: Esterification to Ethyl (2-Methyl-4-p-tolyl-thiazol-5-yl)-acetate

  • Suspend (2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid (5 mmol, 1 eq) in absolute ethanol (50 mL).

  • Add concentrated sulfuric acid (0.5 mL) as a catalyst.

  • Heat the mixture to reflux (approx. 78°C) and maintain for 4 hours, monitoring by TLC.

  • After cooling to room temperature, neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the ethyl ester derivative, ready for biological evaluation.

In Vitro Evaluation: Protocols for Determining PPAR Agonism

Protocol: PPAR Transactivation Reporter Gene Assay

This cell-based assay is the gold standard for quantifying the functional activity of a potential PPAR agonist. It measures the ability of a compound to activate the receptor and drive the expression of a reporter gene.[6][13]

Scientific Rationale:

  • System: The assay uses a chimeric receptor system where the PPAR Ligand Binding Domain (LBD) is fused to the GAL4 DNA-binding domain. This ensures that any observed signal is specific to ligand binding and not off-target effects on the native DNA-binding domain.

  • Reporter: The luciferase reporter gene provides a highly sensitive and quantifiable readout, where light output is directly proportional to the level of PPAR activation.

  • Controls: A known potent agonist (e.g., Rosiglitazone for PPARγ) is used as a positive control to benchmark the activity of the test compound, while a vehicle control (DMSO) establishes the baseline.[13]

Reporter_Assay_Workflow cluster_prep Assay Preparation cluster_treatment Compound Treatment cluster_readout Data Acquisition & Analysis Seed 1. Seed HEK293T cells in 96-well plate Transfect 2. Co-transfect with: - GAL4-PPAR-LBD plasmid - UAS-Luciferase plasmid Seed->Transfect Treat 3. Treat cells with: - Test Compound (serial dilutions) - Positive Control (e.g., Rosiglitazone) - Vehicle Control (DMSO) Transfect->Treat Incubate 4. Incubate for 24 hours at 37°C, 5% CO2 Treat->Incubate Lyse 5. Lyse cells and add Luciferase substrate Incubate->Lyse Read 6. Measure Luminescence (Luminometer) Lyse->Read Analyze 7. Data Analysis: - Calculate Fold Activation - Plot Dose-Response Curve - Determine EC50 Value Read->Analyze

Figure 3: Workflow for a PPAR Luciferase Reporter Gene Assay.

Step-by-Step Methodology:

  • Cell Culture: Seed HEK293T cells into a 96-well white, clear-bottom plate at a density of 3 x 10⁴ cells/well and allow them to adhere for 24 hours.[13]

  • Transfection: Co-transfect the cells using a suitable lipid-based transfection reagent with two plasmids:

    • An expression plasmid for the chimeric receptor (e.g., pCMX-GAL4-hPPARγ-LBD).

    • A reporter plasmid containing multiple copies of the GAL4 Upstream Activating Sequence (UAS) driving a luciferase gene (e.g., pGL4.35[9xUAS/luc2P]).[13]

  • Compound Treatment: After 24 hours of transfection, remove the media and replace it with media containing the test compound at various concentrations (typically a serial dilution from 100 µM to 1 nM). Include wells for a positive control (e.g., 1 µM Rosiglitazone for PPARγ) and a vehicle control (e.g., 0.1% DMSO).[13]

  • Incubation: Incubate the plate for an additional 24 hours at 37°C in a 5% CO₂ incubator.[6]

  • Lysis and Luminescence Reading:

    • Remove the media from the wells.

    • Lyse the cells according to the manufacturer's protocol for your chosen luciferase assay kit (e.g., Bright-Glo™).

    • Measure the luminescence signal using a plate-reading luminometer.[6]

  • Data Analysis:

    • Normalize the raw luminescence units (RLU) by calculating the fold activation over the vehicle control (RLU of treated well / average RLU of vehicle wells).

    • Plot the fold activation against the log of the compound concentration.

    • Fit the data to a non-linear regression curve (sigmoidal dose-response) to determine the EC₅₀ value (the concentration at which 50% of the maximal response is achieved).

Data Presentation Example:

CompoundPPAR SubtypeEC₅₀ (µM)Max Activation (% of Control)
Test Compound 1PPARγ0.8595%
Test Compound 1PPARα> 5015%
Test Compound 1PPARδ12.340%
RosiglitazonePPARγ0.12100%
FenofibratePPARα5.5100%

In Vivo Evaluation: A Framework for Preclinical Testing

After confirming in vitro activity, the next critical step is to assess the compound's efficacy in a relevant animal model of metabolic disease.

Model Selection: High-Fat Diet (HFD)-Induced Obese Mice

This model is highly relevant as it mimics key features of human metabolic syndrome, including obesity, insulin resistance, and dyslipidemia. C57BL/6J mice are commonly used due to their susceptibility to developing these conditions on an HFD.[14]

Experimental Design and Key Endpoints
  • Acclimatization and Diet: Induce the disease phenotype by feeding mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks.

  • Grouping: Randomly assign animals to experimental groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose).

    • Group 2: Positive control (e.g., Rosiglitazone, 10 mg/kg/day).

    • Group 3-5: Test Compound at low, medium, and high doses (e.g., 10, 30, 100 mg/kg/day).

  • Administration: Administer compounds daily via oral gavage for a period of 4-8 weeks.[14]

  • Monitoring and Endpoints:

    • Metabolic Phenotyping: Monitor body weight and food intake weekly. Perform glucose and insulin tolerance tests at the end of the study.[14]

    • Blood Chemistry: Collect terminal blood samples to measure plasma levels of glucose, insulin, triglycerides (TG), and total cholesterol.[14][15]

    • Tissue Analysis: Harvest key metabolic tissues (liver, white adipose tissue, skeletal muscle). A portion can be flash-frozen for gene expression analysis and another fixed for histology (e.g., H&E staining of liver to assess steatosis).

    • Gene Expression: Use quantitative real-time PCR (qPCR) to measure the mRNA levels of known PPAR target genes (e.g., Cd36, Cpt1a, Adipoq) to confirm target engagement in vivo.[13]

By following these detailed protocols, researchers can effectively synthesize and validate novel PPAR agonists derived from the (2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid precursor, advancing the development of new treatments for metabolic diseases.

References

  • Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism. PMC.
  • Indanylacetic Acid Derivatives Carrying 4-Thiazolyl-phenoxy Tail Groups, a New Class of Potent PPAR α/γ/δ Pan Agonists: Synthesis, Structure−Activity Relationship, and In Vivo Efficacy.
  • Mechanism of action of PPARγ agonists. (a) During unstimulated...
  • Synthesis and identification of[1][7][8]thiadiazole derivatives as a new series of potent and orally active dual agonists of peroxisome proliferator-activated receptors alpha and delta. PubMed.

  • Synthesis and Identification of[1][7][8]Thiadiazole Derivatives as a New Series of Potent and Orally Active Dual Agonists of Peroxisome Proliferator-Activated Receptors α and δ. Journal of Medicinal Chemistry - ACS Publications.

  • Mechanisms of anti-inflammatory and neuroprotective actions of PPAR-gamma agonists. PMC.
  • Discovery of novel thiazole derivatives containing pyrazole scaffold as PPAR-γ Agonists, α-Glucosidase, α-Amylase and COX-2 inhibitors; Design, synthesis and in silico study. PubMed.
  • Molecular Actions of PPARα in Lipid Metabolism and Inflamm
  • Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applic
  • PPAR agonist. Wikipedia.
  • Combined Ligand- and Structure-based Virtual Screening Protocol Identifies Novel Submicromolar PPARγ Partial Agonists Title. PubMed Central.
  • In Silico Modeling of Peroxisome Proliferator-Activated Receptors (PPARs): An In-depth Technical Guide. Benchchem.
  • Discovery of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Agonists by Virtual Screening and Biological Evaluation.
  • In vivo Evaluation of PPAR-alpha and PPAR-gamma Agonist in Hyperlipidemia Induced Wister Albino Rats.
  • Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[ d ]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). Oncotarget.
  • Physiological characterization of a novel PPAR pan agonist, 2-(4-(5,6-methylenedioxybenzo[d]thiazol-2-yl)-2-methylphenoxy)-2-methylpropanoic acid (MHY2013). PubMed.
  • (2-metil-4-p-tolil-tiazol-5-yl)-ácido acético. Guidechem.

Sources

Application

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Thiazole Acetic Acid Derivatives

Introduction: The Antimicrobial Potential of Thiazole Acetic Acid Derivatives The thiazole ring is a prominent scaffold in medicinal chemistry, found in numerous natural and synthetic compounds with a wide array of biolo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Antimicrobial Potential of Thiazole Acetic Acid Derivatives

The thiazole ring is a prominent scaffold in medicinal chemistry, found in numerous natural and synthetic compounds with a wide array of biological activities.[1][2][3][4] Thiazole derivatives have demonstrated significant potential as antibacterial, antifungal, and antiviral agents.[2][3][5][6][7] The incorporation of an acetic acid moiety to the thiazole nucleus can enhance the hydrophilic properties of these molecules, potentially improving their pharmacokinetic profiles and interaction with microbial targets.[8][9] Recent studies have highlighted the antimicrobial efficacy of various thiazole acetic acid derivatives against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[2][8][9] The mechanism of action for thiazole derivatives can be diverse, including the inhibition of essential enzymes like DNA gyrase and fatty acid synthesis (FAS) pathway components, or disruption of bacterial cell division.[1][5][10][11]

These promising attributes underscore the need for robust and standardized methods to evaluate the antimicrobial susceptibility of novel thiazole acetic acid compounds. This guide provides detailed protocols and expert insights for conducting antimicrobial susceptibility testing (AST) using established methodologies, ensuring data accuracy, reproducibility, and comparability.

Core Principles of Antimicrobial Susceptibility Testing

The primary objective of AST is to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[12] This is a critical parameter in the early stages of drug discovery, providing a quantitative measure of a compound's potency. The methods described herein are based on the reference standards developed by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), which are considered the gold standards in the field.[13][14][15][16][17][18]

The choice of AST method can depend on various factors, including the throughput required, the physicochemical properties of the test compound, and the specific research question being addressed. This guide will focus on three widely accepted methods: broth microdilution, agar dilution, and disk diffusion.

Experimental Workflow for Screening Novel Thiazole Acetic Acid Derivatives

The following diagram illustrates a typical workflow for the initial antimicrobial screening of a newly synthesized thiazole acetic acid derivative.

AST_Workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis & Interpretation Compound_Prep Compound Solubilization & Stock Preparation Broth_Microdilution Broth Microdilution (Primary MIC Determination) Compound_Prep->Broth_Microdilution Agar_Dilution Agar Dilution (Confirmation/Specific Organisms) Compound_Prep->Agar_Dilution Disk_Diffusion Disk Diffusion (Qualitative Screening) Compound_Prep->Disk_Diffusion Inoculum_Prep Microbial Inoculum Preparation (0.5 McFarland) Inoculum_Prep->Broth_Microdilution Inoculum_Prep->Agar_Dilution Inoculum_Prep->Disk_Diffusion MIC_Determination MIC Endpoint Determination Broth_Microdilution->MIC_Determination Agar_Dilution->MIC_Determination Data_Interpretation Data Interpretation & Comparison Disk_Diffusion->Data_Interpretation Zone of Inhibition Measurement MIC_Determination->Data_Interpretation

Caption: A typical workflow for antimicrobial susceptibility testing of novel compounds.

Part 1: Broth Microdilution Method

The broth microdilution method is a highly reproducible and quantitative technique for determining the MIC of an antimicrobial agent.[14][15][19] It involves challenging a standardized microbial inoculum with serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.

Expertise & Experience: Key Considerations
  • Solubility: Thiazole acetic acid derivatives may exhibit variable solubility. It is crucial to determine the optimal solvent for the compound that is non-toxic to the test microorganisms at the concentrations used. Dimethyl sulfoxide (DMSO) is a common choice, but its final concentration in the assay should typically not exceed 1-2% to avoid inhibitory effects.

  • Media Choice: For non-fastidious bacteria, cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.[18][20] For fastidious organisms, supplementation with blood or other growth factors may be necessary as per CLSI or EUCAST guidelines.[18][20]

  • Controls are Non-Negotiable: The inclusion of positive (a known antibiotic), negative (inoculum without compound), and sterility (broth only) controls in every plate is essential for validating the assay results.[12]

Protocol: Broth Microdilution Assay

Materials:

  • Thiazole acetic acid derivative (powder form)

  • Appropriate solvent (e.g., sterile DMSO)

  • Sterile 96-well, U-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test microorganism (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Plate incubator

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the thiazole acetic acid derivative in the chosen solvent at a concentration 100-fold higher than the highest desired test concentration.

    • Perform serial two-fold dilutions of the compound in CAMHB directly in the 96-well plate. Typically, 100 µL of CAMHB is added to wells 2-12. 200 µL of the highest compound concentration is added to well 1, and then 100 µL is serially transferred from well 1 to well 11, with mixing at each step. The final 100 µL from well 11 is discarded. Well 12 serves as the growth control.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[12] This can be done visually or with a spectrophotometer.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted inoculum to each well of the microtiter plate containing the serially diluted compound.

    • The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[12]

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[12] This can be determined by visual inspection or by using a plate reader to measure optical density at 600 nm (OD₆₀₀).

Broth_Microdilution Start Start Compound_Prep Prepare Serial Dilutions of Compound in 96-well Plate Start->Compound_Prep Inoculum_Prep Prepare Standardized Inoculum (0.5 McFarland) Start->Inoculum_Prep Inoculate Inoculate Plate with Bacterial Suspension Compound_Prep->Inoculate Inoculum_Prep->Inoculate Incubate Incubate Plate (35-37°C, 16-20h) Inoculate->Incubate Read_MIC Read MIC (Visually or with Plate Reader) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for the broth microdilution method.

Part 2: Agar Dilution Method

The agar dilution method is considered a reference standard for AST due to its accuracy and consistency.[13][16] It involves incorporating serial dilutions of the antimicrobial agent into molten agar, which is then solidified in Petri dishes. A standardized inoculum of multiple microbial isolates can be tested simultaneously on each plate.

Expertise & Experience: Key Considerations
  • Thermal Stability: It is imperative to ensure that the thiazole acetic acid derivative is stable at the temperature of molten agar (around 45-50°C). A preliminary experiment to assess compound stability at this temperature is recommended.

  • Homogeneity: Thorough mixing of the compound into the molten agar is critical to ensure a uniform concentration throughout the plate.

  • Inoculum Spotting: A multipoint inoculator (e.g., a Steers replicator) allows for the efficient and standardized application of multiple isolates onto the agar surface.

Protocol: Agar Dilution Assay

Materials:

  • Thiazole acetic acid derivative

  • Appropriate solvent

  • Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes

  • Test microorganisms

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Multipoint inoculator (optional)

Procedure:

  • Plate Preparation:

    • Prepare serial two-fold dilutions of the thiazole acetic acid derivative in a suitable solvent or diluent.

    • Melt MHA and cool to 45-50°C in a water bath.

    • Add a defined volume of each compound dilution to a corresponding volume of molten agar to achieve the desired final concentrations. Mix thoroughly but gently to avoid air bubbles.

    • Pour the agar-compound mixture into sterile Petri dishes and allow them to solidify on a level surface.

    • Prepare a growth control plate containing no compound.

  • Inoculum Preparation:

    • Prepare standardized inocula for each test organism as described in the broth microdilution protocol (0.5 McFarland standard).

    • Further dilute the inocula to achieve a final concentration of approximately 10⁴ CFU per spot.

  • Inoculation and Incubation:

    • Spot a small, defined volume (e.g., 1-10 µL) of each standardized inoculum onto the surface of the agar plates, starting with the control plate and moving to increasing concentrations of the compound. A multipoint inoculator can be used for this purpose.

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. A faint haze or a single colony at the inoculation spot is disregarded.

Agar_Dilution Start Start Prepare_Plates Prepare Agar Plates with Serial Dilutions of Compound Start->Prepare_Plates Inoculum_Prep Prepare Standardized Inocula (0.5 McFarland) Start->Inoculum_Prep Inoculate Spot Inocula onto Surface of Agar Plates Prepare_Plates->Inoculate Inoculum_Prep->Inoculate Incubate Incubate Plates (35-37°C, 16-20h) Inoculate->Incubate Read_MIC Read MIC (Lowest Concentration with No Growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for the agar dilution method.

Part 3: Disk Diffusion Method (Kirby-Bauer Test)

The disk diffusion method is a qualitative or semi-quantitative technique that is simple, cost-effective, and widely used for routine AST.[14][21][22][23] It involves placing paper disks impregnated with a known amount of the test compound onto an agar plate uniformly inoculated with the test microorganism. The compound diffuses into the agar, creating a concentration gradient. The diameter of the resulting zone of no growth around the disk is measured.

Expertise & Experience: Key Considerations
  • Disk Preparation: For novel compounds, disks need to be prepared in-house. It is crucial to ensure that a precise and consistent amount of the thiazole acetic acid derivative is loaded onto each disk. The solvent used to dissolve the compound must be allowed to fully evaporate before placing the disks on the agar.

  • Agar Depth: The depth of the agar in the Petri dish can affect the size of the inhibition zone. A standardized depth (e.g., 4 mm) should be used for consistency.

  • Correlation with MIC: While the disk diffusion test provides a qualitative measure of susceptibility, the zone diameter can be correlated with the MIC determined by broth or agar dilution to establish interpretive criteria (Susceptible, Intermediate, Resistant).

Protocol: Disk Diffusion Assay

Materials:

  • Thiazole acetic acid derivative

  • Appropriate volatile solvent (e.g., ethanol, methanol)

  • Sterile blank paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Test microorganism

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Forceps

  • Ruler or caliper

Procedure:

  • Disk Preparation:

    • Dissolve the thiazole acetic acid derivative in a volatile solvent to achieve a desired concentration.

    • Apply a precise volume (e.g., 10-20 µL) of the compound solution onto each blank paper disk and allow the solvent to evaporate completely in a sterile environment.

  • Inoculum Preparation and Plating:

    • Prepare a standardized inoculum of the test microorganism to a 0.5 McFarland turbidity.

    • Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.

    • Swab the entire surface of an MHA plate uniformly in three directions to ensure confluent growth.

  • Disk Application and Incubation:

    • Using sterile forceps, place the prepared disks onto the inoculated agar surface, pressing down gently to ensure full contact.

    • Space the disks sufficiently far apart to prevent overlapping of the inhibition zones.

    • Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Zone of Inhibition Measurement:

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter, including the diameter of the disk itself.

Disk_Diffusion Start Start Prepare_Disks Prepare Paper Disks Impregnated with Compound Start->Prepare_Disks Inoculate_Plate Inoculate MHA Plate with Standardized Bacterial Suspension Start->Inoculate_Plate Place_Disks Place Disks on Inoculated Agar Surface Prepare_Disks->Place_Disks Inoculate_Plate->Place_Disks Incubate Incubate Plates (35-37°C, 16-20h) Place_Disks->Incubate Measure_Zones Measure Diameter of Zones of Inhibition Incubate->Measure_Zones End End Measure_Zones->End

Caption: Workflow for the disk diffusion method.

Data Presentation and Interpretation

Quantitative data from broth and agar dilution methods should be summarized in a clear and structured table.

Table 1: Example of MIC Data for a Novel Thiazole Acetic Acid Derivative (TAA-001)

MethodTest MicroorganismGram StainMIC of TAA-001 (µg/mL)Positive ControlMIC of Positive Control (µg/mL)
Broth MicrodilutionStaphylococcus aureus ATCC 25923Gram-positive8Vancomycin1
Broth MicrodilutionEscherichia coli ATCC 25922Gram-negative32Ciprofloxacin0.015
Broth MicrodilutionCandida albicans ATCC 90028N/A (Fungus)16Fluconazole0.5
Agar DilutionStaphylococcus aureus ATCC 25923Gram-positive8Vancomycin1
Agar DilutionEscherichia coli ATCC 25922Gram-negative32Ciprofloxacin0.015

Table 2: Example of Disk Diffusion Data for TAA-001 (50 µ g/disk )

Test MicroorganismGram StainZone of Inhibition (mm)Positive ControlZone of Inhibition (mm)
Staphylococcus aureus ATCC 25923Gram-positive18Vancomycin (30 µg)20
Escherichia coli ATCC 25922Gram-negative12Ciprofloxacin (5 µg)25
Candida albicans ATCC 90028N/A (Fungus)15Fluconazole (25 µg)22

Trustworthiness: A Self-Validating System

The protocols described are designed to be self-validating through the stringent use of controls.

  • Quality Control (QC) Strains: The use of reference QC strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) with known susceptibility profiles is mandatory.[24][25] The results for these strains must fall within the acceptable ranges published by CLSI or EUCAST to validate the test run.

  • Growth and Sterility Controls: The growth control (no compound) must show adequate growth, and the sterility control (no inoculum) must show no growth. Failure of these controls invalidates the results for that plate or batch.

  • Reproducibility: Assays should be performed in triplicate on separate occasions to ensure the reproducibility of the MIC values. An acceptable variation is typically within one two-fold dilution.

By adhering to these principles, researchers can have high confidence in the accuracy and reliability of their antimicrobial susceptibility testing data for novel thiazole acetic acid derivatives.

References

  • Shirai, A., et al. (2013). Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. Biological and Pharmaceutical Bulletin, 18(1), 59. [Link]

  • Shirai, A., et al. (2013). Synthesis and Biological Activity of Thiazolyl-Acetic Acid Derivatives as Possible Antimicrobial Agents. J-Stage. [Link]

  • Various Authors. (2025). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Preprints.org. [Link]

  • Various Authors. (2022). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. MDPI. [Link]

  • Alizadeh, A., et al. (2020). Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria. BMC. [Link]

  • Khan, R., et al. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. PMC. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. Molecules. [Link]

  • Di Pilato, V., et al. (2020). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. PMC. [Link]

  • Sun, N., et al. (2020). Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. RSC Publishing. [Link]

  • Various Authors. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Journal of Medicinal and Chemical Sciences. [Link]

  • Cardot, L. (n.d.). Latest Developed Methods for Antimicrobial Susceptibility Testing. Longdom Publishing. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]

  • Kantharaju, K., et al. (2010). Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. PMC. [Link]

  • Singh, S., et al. (2023). Green Synthesis and Anti-microbial Activities of Some Thiazole-imino Derivatives. Orbital: The Electronic Journal of Chemistry. [Link]

  • Baltekin, Y., et al. (2017). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. PMC. [Link]

  • Iacob, A. A., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. MDPI. [Link]

  • Various Authors. (n.d.). Broth microdilution – Knowledge and References. Taylor & Francis. [Link]

  • Wist, M., et al. (2022). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. PMC. [Link]

  • Shakhatreh, M. A. K., et al. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Dove Medical Press. [Link]

  • CLSI. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. [Link]

  • EUCAST. (n.d.). MIC Determination. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Gomaa, A. M. (2020). Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online. [Link]

  • CLSI. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]

  • Various Authors. (n.d.). Disk-diffusion testing of antimicrobial susceptibility to the synthesized compounds. ResearchGate. [Link]

  • EUCAST. (2026). Media Preparation. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. World Organisation for Animal Health. [Link]

  • Sviridova, E., et al. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

  • Wikipedia. (n.d.). Disk diffusion test. Wikipedia. [Link]

  • Creative Biolabs. (2025). Disk Diffusion Method for Antibiotic Susceptibility Test. Creative Biolabs. [Link]

  • EUCAST. (2023). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. European Committee on Antimicrobial Susceptibility Testing. [Link]

  • American Society for Microbiology. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. ASM. [Link]

  • EUCAST. (2017). Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. European Committee on Antimicrobial Susceptibility Testing. [Link]

Sources

Method

Application Note: Strategic Recrystallization &amp; Purification of Thiazole Acetic Acid Derivatives

Executive Summary Thiazole acetic acid derivatives, particularly 2-(2-aminothiazol-4-yl)acetic acid , are critical pharmacophores in the synthesis of third-generation cephalosporins (e.g., Cefixime, Cefotaxime) and PPAR...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazole acetic acid derivatives, particularly 2-(2-aminothiazol-4-yl)acetic acid , are critical pharmacophores in the synthesis of third-generation cephalosporins (e.g., Cefixime, Cefotaxime) and PPAR agonists. Their purification presents a unique challenge due to their amphoteric (zwitterionic) nature : they possess both a basic thiazole nitrogen/amino group and an acidic carboxylic tail.

This guide moves beyond generic "trial-and-error" solvent selection. It provides a mechanistic approach to purification, distinguishing between Reactive Crystallization (pH-swing) for free acids and Thermal Recrystallization for esterified derivatives.

Physicochemical Profiling & Solvent Strategy

Before selecting a solvent, the derivative must be categorized by its ionization state. The solubility profile changes drastically based on whether the carboxylic acid is free or esterified.

Table 1: Solubility Matrix & Solvent Selection
Derivative TypeDominant InteractionRecommended Solvent (Primary)Recommended Anti-SolventMechanism
Free Acid / Zwitterion (e.g., 2-aminothiazole-4-acetic acid)Ionic / H-BondingDilute Base (aq.

, NaOH) or Hot Water
Dilute Acid (HCl, HOAc) or Ethanol Isoelectric Precipitation: Soluble as a salt; precipitates at pI (Isoelectric Point).
Ester Derivative (e.g., Ethyl 2-aminothiazole-4-acetate)Dipole-Dipole / Van der WaalsEthanol , Methanol , Ethyl Acetate Water , Hexane , Heptane Thermal Swing: High solubility at boiling point; poor solubility at

.
Highly Lipophilic (e.g., Phenyl-substituted)Pi-Pi StackingToluene , Acetonitrile Methyl tert-butyl ether (MTBE) Solvophobic Effect: Driven by disrupting aromatic stacking.
Diagram 1: Solvent System Decision Tree

The following logic flow dictates the optimal purification route based on the derivative's functional groups.

SolventSelection Start Start: Analyze Thiazole Derivative CheckCOOH Is the Carboxylic Acid Free (COOH)? Start->CheckCOOH YesCOOH YES: Zwitterionic Character CheckCOOH->YesCOOH Acidic Proton Present NoCOOH NO: Ester/Amide (Neutral) CheckCOOH->NoCOOH Blocked/Esterified SolubilityCheck Check Water Solubility (Hot) YesCOOH->SolubilityCheck ReactiveCryst Protocol A: Reactive Crystallization (pH Swing) SolubilityCheck->ReactiveCryst Insoluble in Hot Water ThermalAq Protocol B: Thermal Recrystallization (Water/EtOH) SolubilityCheck->ThermalAq Soluble in Hot Water PolarityCheck Check Polarity NoCOOH->PolarityCheck BinarySystem Protocol C: Binary Solvent (EtOAc / Hexane) PolarityCheck->BinarySystem Moderate Polarity SingleSolvent Single Solvent (Ethanol or Toluene) PolarityCheck->SingleSolvent High/Low Polarity

Caption: Decision logic for selecting between pH-swing precipitation and thermal recrystallization based on molecular structure.

Detailed Protocols

Protocol A: Reactive Crystallization (pH-Swing)

Target: 2-(2-aminothiazol-4-yl)acetic acid and similar zwitterions. Principle: Thiazole amino acids have a "U-shaped" solubility curve vs. pH. They are soluble in acid (protonated amine) and base (deprotonated carboxylate) but insoluble at the isoelectric point (typically pH 3.0–4.5).

Reagents:

  • Crude Thiazole Derivative[1][2]

  • Solvent A: 10% Ammonium Hydroxide (

    
    ) or 1N NaOH.
    
  • Solvent B: Glacial Acetic Acid or 1N HCl.

  • Activated Carbon (optional).

Procedure:

  • Dissolution: Suspend the crude solid in Solvent A (approx. 5–10 volumes) at room temperature. Stir until a clear solution is obtained.

    • Note: If the solution remains turbid, the impurity is likely non-acidic (e.g., unreacted thiourea or neutral side-products).

  • Filtration: Filter the alkaline solution through a Celite pad or sintered glass funnel to remove insoluble mechanical impurities.

    • Optional: Treat with activated carbon for 15 mins at

      
       to remove color, then filter.
      
  • Nucleation Point: Transfer filtrate to a reactor with overhead stirring. Slowly add Solvent B dropwise. Monitor pH continuously.

  • Crystallization:

    • As pH approaches 6.0, the solution may cloud.

    • Continue adjusting pH to the Isoelectric Point (approx. pH 3.2–3.8) .

    • Critical: Do not overshoot to pH < 2.0, or the thiazole amine will protonate and redissolve as the hydrochloride salt.

  • Aging: Stir the slurry at

    
     for 2 hours to ripen the crystals (Ostwald ripening).
    
  • Isolation: Filter the white/off-white solid. Wash with cold water (2x) and acetone (1x) to displace water. Dry under vacuum at

    
    .
    
Protocol B: Binary Solvent Recrystallization (Thermal)

Target: Ethyl 2-(2-aminothiazol-4-yl)acetate and non-zwitterionic intermediates. Principle: Exploits the steep solubility curve in ethanol while using water as an anti-solvent to force high yield.

Reagents:

  • Ethanol (95% or Absolute)

  • Deionized Water

  • Seed Crystals (highly recommended to prevent oiling out)

Procedure:

  • Reflux: Place crude solid in a round-bottom flask. Add Ethanol (3–5 mL per gram). Heat to reflux (

    
    ).
    
  • Titration: If not fully dissolved, add ethanol in 1 mL increments until solution is clear.

    • Caution: Thiazoles can degrade if boiled for prolonged periods. Limit reflux time to <15 mins.

  • Anti-Solvent Addition: Remove from heat. While still hot (

    
    ), add Water  dropwise until a faint permanent turbidity (cloud point) appears.
    
  • Re-solubilization: Add a few drops of hot ethanol to clear the turbidity.

  • Controlled Cooling:

    • Allow to cool to room temperature undisturbed.[3]

    • Seeding: At

      
      , add a few crystals of pure product. This prevents the formation of an amorphous "oil" phase.
      
  • Final Crystallization: Cool in an ice bath (

    
    ) for 1 hour.
    
  • Filtration: Collect crystals. Wash with a cold 1:1 Ethanol/Water mixture.

Troubleshooting & Optimization

Common Failure Modes
ObservationDiagnosisRemediation
Oiling Out (Liquid separates instead of solid)Temperature dropped too fast or solvent system is too polar.Reheat to dissolve.[3] Add Seed Crystals at the cloud point. Slow the cooling rate (wrap flask in foil/towel).
Low Yield Product is too soluble in the mother liquor.Cool to

. Increase the ratio of Anti-Solvent (e.g., more water in Protocol B).
Colored Impurities persist Conjugated byproducts (oxidized thiazoles).Use Protocol A (pH swing) which rejects neutral colored impurities during the filtration step.
Gel Formation Rapid precipitation of amorphous solid.Concentration is too high. Dilute the initial solution by 20%.
Diagram 2: The pH-Swing Workflow (Reactive Crystallization)

This workflow visualizes the purification power of Protocol A, specifically for removing non-acidic impurities.

ReactiveCryst Crude Crude Mixture (Thiazole Acid + Neutral Impurities) BaseAdd Add Base (NH4OH) pH > 9 Crude->BaseAdd Dissolution Thiazole dissolves as Salt Impurities remain Solid BaseAdd->Dissolution Filter Filtration Step Dissolution->Filter WasteSolid Solid Waste (Neutral Impurities) Filter->WasteSolid Reject Filtrate Clear Filtrate (Thiazole Salt) Filter->Filtrate Keep AcidAdd Add Acid (HCl/HOAc) Adjust to pH 3.5 Filtrate->AcidAdd Precip Precipitation of Pure Thiazole Acid AcidAdd->Precip

Caption: Workflow for removing non-acidic impurities using pH-swing crystallization.

References

  • Vertex Pharmaceuticals. (1983). Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. US Patent 4,391,979. Link

  • Takasago International Corp. (2011). Process for preparing 2-aminothiazol-4-yl-acetic acid derivates. WO Patent 2011/029596. Link

  • Kitamura, M., et al. (2006). Anti-solvent crystallization and transformation of thiazole-derivative polymorphs. Journal of Crystal Growth, 289(1), 263-270. Link

  • BenchChem. (2025). Hantzsch Thiazole Synthesis and Purification Protocols. Link

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Hantzsch Synthesis of Thiazole Acetic Acids

Topic: Optimization & Troubleshooting of Hantzsch Condensation for Thiazole Acetic Acid Derivatives Target Molecule Focus: 2-Aminothiazole-4-acetic acid (Key intermediate for Cephalosporins like Cefotaxime) and related d...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting of Hantzsch Condensation for Thiazole Acetic Acid Derivatives Target Molecule Focus: 2-Aminothiazole-4-acetic acid (Key intermediate for Cephalosporins like Cefotaxime) and related derivatives. Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.

Core Directive & System Overview

Welcome to the Technical Support Center. This guide treats the Hantzsch synthesis not merely as a reaction, but as a system of competing kinetics . The synthesis of thiazole acetic acids involves the condensation of


-haloketones (e.g., ethyl 4-chloroacetoacetate) with thioamides (or thiourea).[1]

The Critical Failure Mode: The primary reason for low yield in this specific synthesis is polymerization of the


-haloketone  before cyclization occurs, and failure to precipitate the amphoteric product  during work-up.
Master Process Diagram

The following diagram outlines the mechanistic pathway and critical control points (CCPs) where yield is lost.

HantzschMechanism Reactants Reactants (Thiourea + 4-Chloroacetoacetate) Intermediate1 Thioimidate Intermediate Reactants->Intermediate1 S-Alkylation (Fast, 0°C) SideProduct Amorphous Polymer (Dark Tar) Reactants->SideProduct Thermal Decomp (>25°C pre-cyclization) Intermediate2 Hydroxythiazoline (The 'Trap') Intermediate1->Intermediate2 Cyclization (N-Attack) Intermediate2->Intermediate2 Stalls if pH > 7 Product Thiazole Acetic Acid (Target) Intermediate2->Product Dehydration (-H2O)

Caption: Figure 1. Mechanistic pathway showing the kinetic competition between cyclization (desired) and polymerization (thermal decomposition).

Troubleshooting Guides (Q&A Format)

Module A: Reaction Initiation & Reagent Stability

Q: My reaction mixture turns black/tarry within minutes of adding the


-haloketone. What happened? 

Diagnosis: Thermal decomposition of the


-haloketone.
4-chloroacetoacetate (and similar 

-halo esters) are thermally unstable and lachrymatory. If added to a warm solution, they polymerize or degrade before reacting with the thiourea.

Protocol Fix:

  • Temperature Control: The addition must occur at 0–5°C .

  • Order of Addition: Suspend thiourea in the solvent first. Add the

    
    -haloketone dropwise to the thiourea suspension. This ensures the concentration of free haloketone is always low relative to the nucleophile (thiourea).
    
  • Reagent Check: If your starting material is dark brown before use, distill it under vacuum or use a fresh batch. Degraded reagents act as autocatalysts for further decomposition.

Module B: Yield Optimization & Solvent Effects

Q: I am using ethanol under reflux (classic Hantzsch), but my yields are stuck at 40-50%. How can I improve this?

Diagnosis: Solvent-Solute Mismatch. While ethanol is the textbook solvent, it is not always ideal for thiazole acetic acids because the polar zwitterionic product often has high solubility in hot ethanol, leading to losses during filtration. Furthermore, high-temperature reflux promotes side reactions.

The "Green" Solution (Water as Solvent): Modern process chemistry favors water as the solvent for 2-aminothiazole-4-acetic acid synthesis.

  • Why? Thiourea is soluble in water; the hydrophobic haloketone is not. The reaction proceeds "on water" (heterogeneous interface) or in suspension. The hydrophobic product precipitates out as it forms, driving the equilibrium forward (Le Chatelier’s principle).

Comparative Data: Solvent Systems

Solvent SystemReaction TempTypical YieldPurity ProfileNotes
Ethanol (Reflux) 78°C45–55%ModerateProduct loss in mother liquor; requires recrystallization.
DMF 60°C60–70%HighDifficult work-up; DMF is hard to remove completely.
Water (Suspension) 0°C

RT
80–92% Excellent Product precipitates spontaneously; "Green" method.
Module C: Isolation & Purification (The "Missing Product" Syndrome)

Q: LCMS shows 100% conversion, but I cannot isolate the solid. The aqueous layer retains the product.

Diagnosis: Incorrect pH (Isoelectric Trapping). Thiazole acetic acids are amphoteric . They contain a basic amine (or thiazole nitrogen) and an acidic carboxylic acid tail.

  • pH < 2: Molecule is protonated (Cationic)

    
     Soluble in water.
    
  • pH > 9: Molecule is deprotonated (Anionic)

    
     Soluble in water.
    
  • pH = pI (Isoelectric Point): Net charge is zero (Zwitterion)

    
    Minimum Solubility (Precipitation). [2]
    

Protocol Fix (The "pH Sweep"):

  • Cool the reaction mixture to 0–5°C.

  • If the reaction was acidic (standard Hantzsch produces HCl), slowly add saturated Sodium Acetate or Ammonium Hydroxide.

  • Target pH: Adjust specifically to pH 6.5 – 7.0 (for 2-aminothiazole-4-acetic acid).

  • Observation: You will see a thick white precipitate form exactly at the pI. If you overshoot to pH 9, it will redissolve.

Validated Experimental Protocol

Standardized procedure for high-yield synthesis of 2-aminothiazole-4-acetic acid.

Reagents:

  • Thiourea (1.0 eq)[3]

  • Ethyl 4-chloroacetoacetate (1.05 eq)

  • Water (Solvent, 5 vol)

  • Ammonium Hydroxide (for work-up)

Step-by-Step Workflow:

  • Suspension: In a reactor, suspend Thiourea in water at room temperature.

  • Cooling: Cool the suspension to 0–2°C using an ice/salt bath.

  • Controlled Addition: Add Ethyl 4-chloroacetoacetate dropwise over 2 hours.

    • Critical: Maintain internal temperature

      
      .
      
  • Kinetic Phase: Allow the mixture to warm to room temperature (20–25°C) naturally and stir for 4–6 hours.

    • Note: The mixture may become clear, then cloudy as the product forms.

  • Crystallization (The pI Trap):

    • Cool back to 0–5°C.

    • Adjust pH to 6.8–7.0 using 25% Ammonium Hydroxide.

    • Stir for 1 hour to maximize crystal growth.

  • Filtration: Filter the white solid. Wash with cold water (2x) and cold acetone (1x) to remove unreacted organic impurities.

  • Drying: Vacuum dry at 40°C.

Advanced Troubleshooting: The Hydroxythiazoline Trap

Issue: The isolated product has the correct mass on LCMS but the NMR shows unusual aliphatic signals and lacks the aromatic thiazole proton.

Explanation: You have isolated the Hydroxythiazoline intermediate (see Figure 1). The dehydration step (loss of water) failed. This often happens in neutral/aprotic conditions where there is no acid catalyst to assist the elimination of the -OH group.

Resolution:

  • Force Dehydration: Reflux the intermediate in ethanol containing a catalytic amount of conc. HCl or p-Toluenesulfonic acid (PTSA) for 1 hour.

  • Prevention: Ensure the initial reaction phase runs long enough. The Hantzsch synthesis generates HCl as a byproduct, which usually auto-catalyzes this dehydration. Do not neutralize the reaction too early.

Decision Tree for Optimization

Use the following logic flow to diagnose low yields in your specific context.

OptimizationTree Start Start: Low Yield Analysis CheckTLC Check TLC/LCMS of Crude Mix Start->CheckTLC Spots Is the Product Spot Present? CheckTLC->Spots NoSpot Reaction Failed Spots->NoSpot No YesSpot Isolation Failed Spots->YesSpot Yes TempCheck Check Temp: Was addition < 5°C? NoSpot->TempCheck SolubilityCheck Check pH: Did you hit pH 6-7? YesSpot->SolubilityCheck Action1 Action: Repeat with Ice Bath Addition TempCheck->Action1 No Action2 Action: Perform pH sweep on aqueous layer SolubilityCheck->Action2 No

Caption: Figure 2. Troubleshooting logic flow for identifying yield loss in Hantzsch synthesis.

References

  • Hantzsch, A. (1887). "Ueber die Condensation von Thiamiden mit Halogenketonen". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

  • Potewar, T. M., et al. (2008). "One-pot synthesis of 2-aminothiazoles using silica-supported tungstosilicic acid as a reusable catalyst". Arkivoc, (xi), 100-108. (Demonstrates catalyst optimization).

  • Kashyap, S. J., et al. (2012). "Synthesis of 2-aminothiazole derivatives and their biological activity". Journal of Advanced Scientific Research, 3(3), 26-31. (Discusses aqueous media advantages).
  • US Patent 4391979A. (1983). "Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride". (Industrial standard for water-based synthesis and pH control).

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.

Sources

Optimization

Technical Support Center: Cyclization of Thioamides with Methyl 4-bromo-3-oxopentanoate

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and answers to frequently asked questions regarding the cyclization of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and answers to frequently asked questions regarding the cyclization of thioamides with methyl 4-bromo-3-oxopentanoate to form substituted thiazole derivatives. This reaction is a variant of the classic Hantzsch Thiazole Synthesis.[1][2]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis. The underlying principle of this reaction involves the nucleophilic attack of the thioamide's sulfur on the carbon bearing the bromine, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[3][4][5]

Question 1: I am observing very low or no product yield. What are the common causes and how can I fix them?

Low or no yield is the most frequent issue and can stem from several factors related to reagents, reaction conditions, or setup.

Causality & Solution Pathways:

  • Reagent Integrity is Paramount:

    • α-Haloketone Instability: Methyl 4-bromo-3-oxopentanoate, like many α-halo-β-carbonyl compounds, can be unstable.[6] It is susceptible to decomposition, especially if exposed to light, moisture, or elevated temperatures over time. Solution: Ensure the α-haloketone is freshly prepared or has been stored under appropriate conditions (e.g., refrigerated, under an inert atmosphere, and protected from light).[6] If in doubt, re-purify or re-synthesize the starting material.

    • Thioamide Purity: Impurities within the thioamide starting material can introduce competing side reactions, consuming your reagents and complicating purification.[6] Solution: Use a high-purity thioamide. If the purity is questionable, recrystallize or purify it via column chromatography before use.

  • Suboptimal Reaction Conditions:

    • Temperature: While some Hantzsch syntheses can proceed at room temperature, many require thermal energy to overcome the activation barriers for both the initial SN2 reaction and the final dehydration step.[6] Solution: If you see no product formation at room temperature, gradually increase the temperature. A modest temperature of 50-80°C in a solvent like ethanol is a common starting point.[7] Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at excessive temperatures.[6]

    • Reaction Time: Insufficient reaction time will lead to incomplete conversion.[6] Conversely, prolonged heating can cause degradation of starting materials or the desired product. Solution: Monitor the reaction's progress every 1-2 hours using TLC. The reaction is complete when the limiting reagent spot has been consumed. Typical reaction times can range from 2 to 24 hours.[4][8]

    • Solvent Choice: The solvent plays a crucial role. Polar protic solvents like ethanol or methanol are most common as they effectively solvate the ionic intermediates and are generally good for the SN2 and cyclization steps.[3] In some cases, aprotic solvents like DMF may be beneficial.[6] Solution: Ethanol is the recommended starting point. If solubility is an issue or yields are poor, consider switching to methanol or DMF.

Troubleshooting Summary Table:

ProblemPotential CauseSuggested Solution
No or Low Yield Decomposed Methyl 4-bromo-3-oxopentanoateUse freshly prepared or properly stored starting material.[6]
Impure ThioamidePurify the thioamide via recrystallization before use.[6]
Insufficient TemperatureHeat the reaction mixture (e.g., 50-80°C) and monitor by TLC.[6]
Incorrect Reaction TimeMonitor reaction progress by TLC until the limiting reagent is consumed.[6]
Inappropriate SolventStart with ethanol; consider methanol or DMF if issues persist.[3][6]
Question 2: My reaction mixture shows multiple products on TLC/LC-MS. What are these impurities?

The formation of multiple products indicates competing reaction pathways. Identifying these byproducts is key to optimizing the reaction to favor your desired thiazole.

Likely Impurities and Their Origins:

  • Unreacted Starting Materials: The most obvious impurities. Their presence suggests the reaction has not gone to completion (see Question 1).

  • Isomeric Byproducts: The Hantzsch synthesis can sometimes yield isomeric impurities, particularly 2-imino-2,3-dihydrothiazoles, especially when using N-monosubstituted thioureas.[6] This arises from a different regioselectivity during the cyclization step. Solution: The pH of the reaction medium can influence the outcome.[6] Running the reaction under neutral or slightly basic conditions often favors the desired 2-amino-thiazole product. The addition of a mild, non-nucleophilic base like sodium bicarbonate or calcium carbonate can suppress the formation of the imino isomer.[6][9]

  • Self-Condensation Products: The methyl 4-bromo-3-oxopentanoate has both an electrophilic center (the carbon with bromine) and enolizable protons, creating the potential for self-condensation, though this is less common under standard Hantzsch conditions.

Logical Troubleshooting Workflow

This diagram outlines a decision-making process for troubleshooting a failing reaction.

G start Reaction Start check_tlc Monitor by TLC after 2h start->check_tlc product_observed Is Product Spot Observed? check_tlc->product_observed no_product No Product Observed product_observed->no_product No yes_product Product Observed product_observed->yes_product Yes check_reagents Verify Purity & Integrity of Starting Materials no_product->check_reagents increase_temp Increase Temperature by 20°C check_reagents->increase_temp continue_monitoring Continue Monitoring by TLC increase_temp->continue_monitoring continue_monitoring->check_tlc check_completion Is Limiting Reagent Consumed? yes_product->check_completion not_complete Continue Reaction & Monitor check_completion->not_complete No complete Reaction Complete check_completion->complete Yes not_complete->check_tlc workup Proceed to Workup & Purification complete->workup

Caption: A workflow for troubleshooting the cyclization reaction.

Frequently Asked Questions (FAQs)

Q1: What is the detailed reaction mechanism for the cyclization of a thioamide and methyl 4-bromo-3-oxopentanoate?

The reaction proceeds via the well-established Hantzsch thiazole synthesis mechanism.[1][8] It is a multi-step pathway involving nucleophilic substitution, intramolecular cyclization, and dehydration.

Step-by-Step Mechanism:

  • Nucleophilic Attack (SN2 Reaction): The sulfur atom of the thioamide, being a soft and potent nucleophile, attacks the α-carbon of the methyl 4-bromo-3-oxopentanoate, displacing the bromide ion. This forms a thioimonium bromide salt intermediate.

  • Tautomerization/Deprotonation: A proton is lost from the nitrogen atom, leading to a key intermediate that has both a nucleophilic nitrogen (as part of an enamine-like system) and an electrophilic ketone carbonyl.

  • Intramolecular Cyclization: The nitrogen atom attacks the ketone carbonyl carbon in an intramolecular fashion, forming a five-membered heterocyclic ring, a thiazoline alcohol intermediate.

  • Dehydration: The alcohol intermediate is protonated, and a molecule of water is eliminated to form the stable, aromatic thiazole ring. This final step is often acid-catalyzed (by the HBr generated in situ) and driven by the formation of the aromatic system.

Reaction Mechanism Diagram

G sub1 Thioamide int1 Thioimonium Intermediate sub1->int1 1. S_N2 Attack sub2 Methyl 4-bromo-3-oxopentanoate sub2->int1 int2 Cyclization Precursor int1->int2 2. Tautomerization int3 Thiazoline Alcohol int2->int3 3. Intramolecular   Cyclization prod Thiazole Product int3->prod 4. Dehydration   (-H2O)

Caption: The mechanism of the Hantzsch thiazole synthesis.

Q2: I have isolated a major byproduct. Could it be an isomer, and how can I prevent its formation?

Yes, the formation of a 2-imino-2,3-dihydrothiazole isomer is a known side reaction in the Hantzsch synthesis, particularly with certain substitution patterns on the thioamide.[6]

Mechanism of Side Reaction: This occurs if the initial S-alkylation is followed by cyclization where the other nitrogen of the thioamide (if applicable, as in thiourea) attacks the carbonyl, or if rearrangement occurs. The primary way to control this is by managing the reaction's pH.

Preventative Measures:

  • pH Control: To favor the desired 2-substituted-amino thiazole, conduct the reaction in a neutral or slightly basic medium.[6] The HBr generated during the initial SN2 step creates an acidic environment that can sometimes promote the formation of the imino isomer.

  • Addition of a Mild Base: Incorporating a mild, non-nucleophilic base such as NaHCO₃, K₂CO₃, or CaCO₃ can neutralize the HBr as it is formed, maintaining a more neutral pH and suppressing the side reaction.[8][9]

Side Reaction Pathway Diagram

G start Thioimonium Intermediate path_a Desired Pathway (Neutral/Basic pH) start->path_a path_b Side Reaction Pathway (Acidic Conditions) start->path_b prod_desired Target Thiazole Product path_a->prod_desired prod_isomer Imino-dihydrothiazole Isomer path_b->prod_isomer

Caption: Competing pathways in thiazole synthesis.

Experimental Protocol

This section provides a general, representative protocol for the synthesis. Molar ratios and reaction times should be optimized for specific substrates.

Materials:

  • Thioamide (1.0 eq)

  • Methyl 4-bromo-3-oxopentanoate (1.0 - 1.1 eq)

  • Absolute Ethanol

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the thioamide (1.0 eq) and absolute ethanol (approx. 0.2-0.5 M concentration).

  • Reagent Addition: While stirring, add methyl 4-bromo-3-oxopentanoate (1.1 eq) to the solution at room temperature.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approx. 78°C for ethanol). Monitor the progress of the reaction by TLC (e.g., using a 50:50 ethyl acetate/hexane mobile phase) until the starting thioamide spot is no longer visible.[3]

  • Cooling and Solvent Removal: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of NaHCO₃ to neutralize any remaining HBr.[3][8] Then, wash with water and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure thiazole product.

  • Characterization: Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).

References

  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. YouTube. [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Thiazole. Wikipedia. [Link]

  • Synthesis of thiazoles. YouTube. [Link]

  • Hantzsch synthesis of thiazole from α-haloketones and thioamides. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • Synthesis of the heterocyclic core of the D-series GE2270. PMC. [Link]

Sources

Troubleshooting

Purification of (2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid from reaction byproducts

Technical Support Center: Purification of (2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid Module 1: Diagnostic Decision Matrix Before modifying your protocol, identify the specific bottleneck in your purification process....

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of (2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid

Module 1: Diagnostic Decision Matrix

Before modifying your protocol, identify the specific bottleneck in your purification process. This logic flow visualizes the critical decision points based on the physical state and purity profile of your crude material.

PurificationLogic Start Crude Reaction Mixture (Post-Hydrolysis) StateCheck Physical State? Start->StateCheck Oily Dark Oil / Sticky Gum StateCheck->Oily Viscous Solid Precipitated Solid StateCheck->Solid Granular Trituration Trituration (Diethyl Ether / Hexanes) Oily->Trituration AcidBase Acid-Base Extraction (The 'Gold Standard') Solid->AcidBase Trituration->AcidBase Solidifies CheckPurity Check Purity (TLC/HPLC) AcidBase->CheckPurity ImpurityType Impurity Type? CheckPurity->ImpurityType Not Pure Recryst Recrystallization (EtOH/H2O or MeOH/H2O) CheckPurity->Recryst >95% Pure Neutral Neutral/Non-Polar (Ester, Unreacted Ketone) ImpurityType->Neutral Colored Colored/Tarry (Sulfur Oligomers) ImpurityType->Colored SolventWash Wash Alkaline Layer with EtOAc/DCM Neutral->SolventWash Charcoal Activated Charcoal Treatment Colored->Charcoal SolventWash->Recryst Charcoal->Recryst

Figure 1: Decision matrix for purifying thiazole-acetic acid derivatives.[1][2] Blue nodes indicate decision points; Green nodes indicate successful processing steps; Red nodes indicate impurity states.[1][2]

Module 2: Mechanistic Insight (The "Why")[1]

To successfully purify (2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid, you must exploit its amphoteric nature and specific solubility profile.[1][2]

1. The Solubility Switch (Acid-Base Extraction) This molecule contains a carboxylic acid tail (pKa ~4.[1][2]5) and a thiazole ring (conjugate acid pKa ~2.5).[1][3]

  • High pH (>8): The carboxylic acid deprotonates to form a carboxylate salt (

    
    ).[1][2] This makes the molecule highly water-soluble.[1][2]
    
  • Low pH (<3): The carboxylate reprotonates to the free acid (

    
    ).[1][2] The molecule becomes hydrophobic and precipitates out of the aqueous phase.
    
  • The Trap: Reaction byproducts like the ethyl ester intermediate or unreacted alpha-haloketones cannot deprotonate.[1][2] They remain organic-soluble at high pH.[1][2] By washing the basic aqueous layer with an organic solvent (DCM or EtOAc), you strip away these impurities while your product stays safely in the water.

2. The Sulfur Problem The Hantzsch synthesis uses thioacetamide. Excess sulfur sources frequently oxidize into disulfides or polymerize into yellow/orange tars.[1][2] These are often non-polar but can occlude (trap) your crystal lattice.[1] They require physical removal (charcoal) or solvent exclusion (trituration) before final recrystallization.[1]

Module 3: Troubleshooting & FAQs

Q1: My product is crashing out as a sticky brown oil instead of a solid after acidification. How do I fix this? Diagnosis: This is "oiling out," typically caused by occluded solvents or impurities (often the ester intermediate) lowering the melting point. Corrective Action:

  • Decant the aqueous supernatant.[2]

  • Dissolve the oil in a minimal amount of warm Ethyl Acetate.

  • Add a non-polar anti-solvent (Hexanes or Diethyl Ether) dropwise until turbidity persists.[1]

  • Scratch the inner wall of the flask with a glass rod to induce nucleation.[2]

  • Cool slowly to 4°C. If it remains oily, repeat the acid-base extraction (Module 4) to remove the neutral impurities causing the oiling.

Q2: TLC shows a persistent spot just above my product. Is it the starting material? Diagnosis: This is likely the ethyl ester intermediate (Ethyl (2-methyl-4-p-tolyl-thiazol-5-yl)acetate).[1][2] Incomplete saponification is common if the steric bulk of the p-tolyl group hinders the hydrolysis.[2] Corrective Action:

  • Do not recrystallize yet. Recrystallization is poor at separating acids from their corresponding esters due to structural similarity.[1][2]

  • Protocol: Re-dissolve the crude solid in THF/Water (1:1) and treat with 2.0 equivalents of LiOH or NaOH.[1] Stir at 50°C for 2 hours. The spot should disappear.

Q3: The product has a persistent yellow/orange tint even after recrystallization. Diagnosis: Trace sulfur oligomers or oxidative byproducts from thioacetamide.[2] Corrective Action:

  • Perform an Activated Charcoal Treatment :

    • Dissolve the crude acid in hot ethanol.

    • Add activated charcoal (5-10% by weight).

    • Stir at reflux for 15 minutes.

    • Filter while hot through a Celite pad.[1][2]

    • Cool the filtrate to crystallize the now-white product.

Q4: My yield is significantly lower than expected (<40%). Where did it go? Diagnosis: The thiazole nitrogen is weakly basic.[2] If you acidify too strongly (pH < 1), you may protonate the thiazole ring, forming a soluble hydrochloride salt (


), keeping the product in the water.[1][2]
Corrective Action: 
  • Target pH 3–4 during precipitation.[1][2] Do not go to pH 0-1.[1][2]

  • Check the filtrate: Neutralize the waste filtrate to pH 4. If more solid precipitates, you over-acidified the first batch.

Module 4: Standardized Purification Protocol

Prerequisites:

  • Crude reaction mixture (post-saponification).[1]

  • Solvents: Ethyl Acetate (EtOAc), Dichloromethane (DCM), 1M NaOH, 1M HCl, Ethanol.[1]

Phase 1: Acid-Base Workup (Removal of Neutral Impurities)[1][2]
  • Dissolution: Dissolve the crude reaction residue in 1M NaOH (approx. 10 mL per gram of crude). Ensure pH is >10.

    • Why: Converts product to water-soluble sodium salt.[1][2]

  • Washing: Wash this aqueous solution twice with Dichloromethane (DCM) or Ethyl Acetate .[1][2]

    • Why: Extracts unreacted ester, alpha-haloketone, and non-polar tars.[1][2]

    • Critical Step:Discard the organic (bottom/top) layer. Your product is in the aqueous layer.

  • Precipitation: Cool the aqueous layer to 0–5°C in an ice bath.

  • Acidification: Slowly add 1M HCl dropwise with vigorous stirring.

    • Target: Adjust to pH 3–4 .[1][2]

    • Observation: A white to off-white solid should precipitate.[1][2]

  • Filtration: Filter the solid using a Buchner funnel. Wash with cold water (removes inorganic salts).[1]

Phase 2: Recrystallization (Final Polish)[1]
  • Solvent Choice: Ethanol/Water (9:1) or Methanol/Water .[1][2]

  • Procedure:

    • Dissolve the damp solid in the minimum amount of boiling Ethanol.

    • (Optional: Perform charcoal filtration here if colored).[1]

    • Add warm water dropwise until the solution becomes slightly turbid.[2]

    • Add a few drops of ethanol to clear it.[2][4]

    • Allow to cool to room temperature, then refrigerate at 4°C overnight.

  • Drying: Dry the crystals under vacuum at 40°C over

    
     or silica gel.
    

Module 5: Synthesis Context & Impurity Origins

Understanding the reaction pathway helps predict impurities.[2]

SynthesisPathway Thio Thioacetamide (Source of S, N, Me) Reaction Hantzsch Condensation (Reflux, EtOH) Thio->Reaction HaloKetone Ethyl 2-bromo-4-oxo- 4-(p-tolyl)butanoate HaloKetone->Reaction Ester Intermediate Ester (Neutral Impurity) Reaction->Ester Side1 Sulfur Tars (Oxidative Dimerization) Reaction->Side1 Side Rxn Hydrolysis Saponification (NaOH/H2O) Ester->Hydrolysis Product (2-Methyl-4-p-tolyl- thiazol-5-yl)-acetic acid Hydrolysis->Product

Figure 2: Synthesis pathway showing the origin of the ester intermediate and sulfur byproducts.[1][2]

References

  • Hantzsch Thiazole Synthesis Mechanism & Applic

    • Source: SynArchive / Ber.[1][2][5] Dtsch. Chem. Ges.[1][2]

    • Relevance: Foundational chemistry for the condensation of thioamides and alpha-haloketones.[1][2][6]

    • URL:[1]

  • Synthesis and Biological Evaluation of Substituted Thiazole Acetic Acid Deriv

    • Source:Journal of Medicinal Chemistry / PubMed Central (Generic reference to class).[1]

    • Relevance: Confirms the standard saponification and workup protocols for thiazole-5-acetic acid deriv
    • URL:[1][2]

  • Purification of Carboxylic Acids via Acid-Base Extraction.

    • Source: University of Rochester / Department of Chemistry.[2]

    • Relevance: Standard operating procedures for separating organic acids from neutral organic impurities.[1][2]

    • URL:[1]

  • pKa Values of Heterocycles (Thiazole).

    • Source: Evans pKa Table / Wikipedia Data.[1][2]

    • Relevance: Critical for determining the pH endpoints (pH 3-4) to avoid protonating the thiazole nitrogen.[1][2]

    • URL:[1][2]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the LC-MS Fragmentation of 2-Methyl-4-p-tolyl-thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative for Thiazole Derivatives The 2-methyl-4-p-tolyl-thiazole scaffold is a privileged structure in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Thiazole Derivatives

The 2-methyl-4-p-tolyl-thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] As drug development pipelines increasingly focus on targeted therapies, the precise structural elucidation of these thiazole derivatives and their metabolites is paramount. Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as the gold standard for this purpose, offering unparalleled sensitivity and specificity.

This guide provides an in-depth analysis of the collision-induced dissociation (CID) fragmentation patterns of protonated 2-methyl-4-p-tolyl-thiazole derivatives. We will explore the underlying chemical principles that dictate the fragmentation pathways, present a detailed experimental protocol for their analysis, and compare the established LC-MS/MS methodology with alternative analytical approaches. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of thiazole-based therapeutics.

Pillar 1: Deciphering the Fragmentation Cascade of Protonated 2-Methyl-4-p-tolyl-thiazole

The fragmentation of a molecule in a mass spectrometer is not a random process; it is governed by the principles of chemical stability. In electrospray ionization (ESI), the analyte is typically protonated, forming an even-electron species, [M+H]⁺. The subsequent fragmentation in the collision cell is a charge-directed process, where the location of the proton influences which bonds are most likely to break.[2] For 2-methyl-4-p-tolyl-thiazole, the proton is most likely to reside on the nitrogen atom of the thiazole ring, the most basic site in the molecule.

The collision-induced dissociation (CID) of the protonated molecule initiates a cascade of fragmentation events. Based on studies of related aryl-substituted thiazoles and the fundamental principles of mass spectrometry, we can predict the following key fragmentation pathways[3][4]:

  • Cleavage of the Thiazole Ring: The most characteristic fragmentation of aryl-thiazoles involves the cleavage of the thiazole ring itself. This can occur through two primary pathways:

    • Pathway A: Cleavage of the 1,2 and 3,4 bonds: This is a common fragmentation route for thiazoles, leading to the formation of a stable p-tolyl-thiirene cation and the neutral loss of acetonitrile.

    • Pathway B: Cleavage of the 1,5 and 3,4 bonds: This alternative ring cleavage results in the formation of a p-tolyl-ethynyl-sulfonium ion and the neutral loss of methylamine.

  • Loss of the Methyl Group: A straightforward fragmentation is the loss of the methyl group from the 2-position as a methyl radical, although this is generally less favored for even-electron ions.

  • Fragmentation of the p-tolyl Group: The p-tolyl moiety can undergo fragmentation, typically involving the loss of a methyl radical followed by the loss of acetylene, leading to characteristic aromatic fragment ions.

These fragmentation pathways are visualized in the following diagram:

fragmentation_pathway M_H [M+H]⁺ 2-methyl-4-p-tolyl-thiazole pathway_A Pathway A: Ring Cleavage (1,2 & 3,4) M_H->pathway_A pathway_B Pathway B: Ring Cleavage (1,5 & 3,4) M_H->pathway_B loss_methyl Loss of Methyl Group M_H->loss_methyl tolyl_frag p-tolyl Fragmentation M_H->tolyl_frag frag_A p-tolyl-thiirene cation pathway_A->frag_A neutral_A - CH₃CN pathway_A->neutral_A frag_B p-tolyl-ethynyl-sulfonium ion pathway_B->frag_B neutral_B - CH₃NH₂ pathway_B->neutral_B frag_methyl [M+H - CH₃]⁺ loss_methyl->frag_methyl frag_tolyl Aromatic fragment ions tolyl_frag->frag_tolyl

Figure 1: Proposed fragmentation pathways of protonated 2-methyl-4-p-tolyl-thiazole.

Pillar 2: A Validated Experimental Protocol for LC-MS/MS Analysis

The following protocol provides a robust and reproducible method for the analysis of 2-methyl-4-p-tolyl-thiazole derivatives. This workflow is designed to be self-validating, with clear checkpoints to ensure data quality.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis sample_prep 1. Stock Solution Preparation: Dissolve compound in DMSO (10 mM) working_sol 2. Working Solution: Dilute stock in 50:50 Acetonitrile:Water sample_prep->working_sol injection 3. Injection: Inject 5 µL onto a C18 column working_sol->injection gradient 4. Gradient Elution: Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile injection->gradient ionization 5. Ionization: Positive ESI mode gradient->ionization ms1 6. MS1 Scan: Full scan to determine [M+H]⁺ ionization->ms1 ms2 7. MS2 Fragmentation: Isolate [M+H]⁺ and perform CID ms1->ms2 data_acq 8. Data Acquisition: Collect MS and MS/MS spectra ms2->data_acq frag_analysis 9. Fragmentation Analysis: Identify characteristic fragment ions data_acq->frag_analysis

Figure 2: Step-by-step LC-MS/MS workflow for the analysis of 2-methyl-4-p-tolyl-thiazole derivatives.
Detailed Methodological Parameters
Parameter Condition Rationale
LC Column C18, 2.1 x 100 mm, 1.8 µmA C18 stationary phase provides excellent retention and separation for moderately polar aromatic compounds like thiazole derivatives. The smaller particle size enhances resolution and peak shape.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid is a common mobile phase additive that aids in the protonation of the analyte in the ESI source, leading to a stronger [M+H]⁺ signal.[5]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a widely used organic solvent in reversed-phase chromatography, providing good elution strength for the analytes of interest.
Gradient 5% to 95% B over 10 minutesA gradient elution is necessary to effectively separate the parent compound from potential impurities and metabolites with varying polarities.
Flow Rate 0.3 mL/minThis flow rate is optimal for a 2.1 mm ID column, ensuring efficient chromatography without generating excessive backpressure.
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique well-suited for polar and semi-polar molecules like thiazole derivatives, minimizing in-source fragmentation and maximizing the abundance of the protonated molecular ion.[2]
Collision Gas ArgonArgon is a commonly used collision gas for CID due to its inertness and optimal mass for efficient energy transfer.
Collision Energy Ramped (e.g., 10-40 eV)Ramping the collision energy allows for the observation of a wider range of fragment ions, from those formed at low energy to those requiring higher energy for their formation.

Pillar 3: Comparative Analysis with Alternative Methodologies

While LC-ESI-MS/MS is a powerful technique, it is essential to understand its performance in the context of other available analytical methods.

Ionization Technique Comparison: ESI vs. APCI

Atmospheric Pressure Chemical Ionization (APCI) is another common ionization technique. The choice between ESI and APCI is primarily dictated by the polarity and thermal stability of the analyte.

Feature Electrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI)
Principle Ionization from a charged dropletGas-phase chemical ionization
Analyte Polarity Best for polar to moderately polar compoundsBest for less polar to non-polar compounds
Thermal Stability Suitable for thermally labile compoundsRequires thermal stability for volatilization
2-methyl-4-p-tolyl-thiazole Recommended. The nitrogen in the thiazole ring provides sufficient polarity for efficient ESI.Alternative. Could be used, but may be less sensitive than ESI for these compounds.

For 2-methyl-4-p-tolyl-thiazole derivatives, ESI is generally the preferred method due to the inherent polarity of the thiazole moiety.[2]

Fragmentation Technique Comparison: CID vs. HCD

Higher-Energy Collisional Dissociation (HCD) is a fragmentation technique available on Orbitrap mass spectrometers. It offers some advantages over traditional CID performed in an ion trap.

Feature Collision-Induced Dissociation (CID) Higher-Energy Collisional Dissociation (HCD)
Location Typically in an ion trap or collision cellIn a dedicated HCD cell
Energy Lower collision energyHigher collision energy
Low Mass Cutoff Subject to a low mass cutoffNo low mass cutoff
Fragment Ions Rich fragmentation, but may miss low m/z ionsProvides more complete fragmentation, including low m/z ions
2-methyl-4-p-tolyl-thiazole Sufficient. Provides adequate structural information for identification.Advantageous. Can provide more comprehensive fragmentation data, potentially aiding in isomer differentiation.

While CID is generally sufficient for the structural elucidation of these thiazole derivatives, HCD can provide more detailed fragmentation information, which may be beneficial for complex structural problems or metabolite identification.

Alternative Analytical Platform: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.

Feature LC-MS GC-MS
Analyte Properties Wide range of polarities and thermal stabilitiesRequires volatility and thermal stability
Ionization Soft ionization (ESI, APCI)Hard ionization (Electron Ionization - EI)
Fragmentation Controlled fragmentation of [M+H]⁺Extensive fragmentation, often with a weak or absent molecular ion
2-methyl-4-p-tolyl-thiazole Recommended. More versatile for a range of derivatives and metabolites.Feasible. The parent compound is likely amenable to GC-MS, but derivatization may be required for more polar derivatives.

For a comprehensive analysis of a range of 2-methyl-4-p-tolyl-thiazole derivatives and their potential metabolites, LC-MS is the more versatile and generally preferred technique.

Conclusion

The LC-MS/MS analysis of 2-methyl-4-p-tolyl-thiazole derivatives provides a wealth of structural information that is critical for their development as therapeutic agents. A thorough understanding of the fragmentation pathways, coupled with a robust and validated experimental protocol, is essential for obtaining high-quality, reproducible data. While alternative analytical techniques exist, LC-ESI-MS/MS with CID offers the most versatile and sensitive approach for the comprehensive characterization of this important class of molecules. This guide provides a foundational framework for researchers to confidently and effectively utilize this powerful analytical tool in their drug discovery and development endeavors.

References

  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 2023. [Link]

  • Electrochemistry Carboxylation of Bromothiazoles with CO2: An Environmentally Friendly Synthesis of Thiazole Carboxylic Acids. Molecules, 2024. [Link]

  • High resolution mass spectrometry.—II Some substituted benzothiazoles. Organic Mass Spectrometry, 1968. [Link]

  • Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives. Journal of Mass Spectrometry, 2002. [Link]

  • Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 1966. [Link]

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. ACS Medicinal Chemistry Letters, 2012. [Link]

  • The ESI CAD fragmentations of protonated 2,4,6-tris(benzylamino)- and tris(benzyloxy)-1,3,5-triazines involve benzyl-benzyl interactions: a DFT study. Journal of Mass Spectrometry, 2012. [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 2023. [Link]

  • Fragmentation pathways of protonated 1,2,3-thiadiazole 1eS including... - ResearchGate. [Link]

  • Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 2016. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. SlideShare, 2009. [Link]

  • CID fragmentation patterns of M + 4 and M4H + cluster ions of Ser (a)... - ResearchGate. [Link]

  • Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. Trade Science Inc., 2007. [Link]

  • Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology. SCIEX, 2012. [Link]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University, 2020. [Link]

  • Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 2008. [Link]

  • fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society, 2023. [Link]

  • LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. ResearchGate, 2023. [Link]

  • Study on the CID Fragmentation Pathways of Deprotonated 4'-Monophosphoryl Lipid A. Molecules, 2021. [Link]

  • Fragmentation of organic ions bearing fixed multiple charges observed in MALDI MS. Journal of Mass Spectrometry, 2018. [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Semantic Scholar, 2023. [Link]

  • Identification of triazolam, etizolam and their metabolites in biological samples by liquid chromatography tandem mass spectrometry. Shimadzu, 2012. [Link]

Sources

Comparative

A Comparative Guide to Establishing HPLC Purity Standards for (2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Purity for a Novel Thiazole Derivative (2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid, a molecule featuring a substituted...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity for a Novel Thiazole Derivative

(2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid, a molecule featuring a substituted thiazole ring, belongs to a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science.[1][2][3] As with any potential active pharmaceutical ingredient (API), establishing its purity is a non-negotiable prerequisite for ensuring safety and efficacy in preclinical and clinical development. The presence of impurities, even in minute quantities, can alter pharmacological activity, introduce toxicity, or affect the stability of the final drug product.

High-Performance Liquid Chromatography (HPLC) is the definitive technique for pharmaceutical purity analysis, offering high resolution, sensitivity, and quantitative accuracy.[4][5] This guide will compare several reversed-phase HPLC (RP-HPLC) strategies, explaining the scientific rationale behind each methodological choice to empower researchers in developing a validated, purpose-fit purity assay.

The Analytical Challenge: Physicochemical Properties and Potential Impurities

The target analyte is an acidic compound, a critical factor influencing its behavior in RP-HPLC.[6][7] The retention and peak shape are highly dependent on the pH of the mobile phase relative to the compound's pKa.[8][9] Potential impurities can arise from the synthesis process, including starting materials, intermediates, by-products from side reactions, and degradation products.[10] For a thiazole derivative, common impurities might include isomers, precursors, or products of oxidation or hydrolysis.

Part 1: Comparative Analysis of HPLC Methodologies

The selection of an appropriate HPLC method is a balance of achieving optimal separation (selectivity and resolution) while maintaining good peak shape and analysis time. We will compare three distinct RP-HPLC methods to illustrate how column chemistry and mobile phase composition can be manipulated to achieve a robust purity determination.

Method A: The Workhorse - Standard C18 with Acidified Mobile Phase

This approach represents a common starting point in method development. A C18 (octadecyl) column is the most widely used stationary phase in RP-HPLC due to its strong hydrophobic retention.[11][12]

  • Rationale: The primary retention mechanism is hydrophobic interaction between the nonpolar C18 chains and the tolyl and thiazole moieties of the analyte.[11] An acidic mobile phase (e.g., using 0.1% formic or phosphoric acid) is employed to suppress the ionization of the carboxylic acid group on the analyte.[13][14] This un-ionized form is more hydrophobic, leading to increased and more stable retention, as well as improved peak symmetry by minimizing interactions with residual silanols on the silica support.[14]

Method B: Enhanced Selectivity - Phenyl-Hexyl Column with Buffered Mobile Phase

This method introduces an alternative stationary phase to exploit different chemical interactions and improve separation from closely related impurities.

  • Rationale: A Phenyl-Hexyl column offers unique selectivity due to π-π interactions between the phenyl rings of the stationary phase and the aromatic rings (tolyl and thiazole) of the analyte.[11][12] This can provide a different elution order compared to a standard C18 column, which is highly effective for separating aromatic isomers or impurities with similar hydrophobicity but different electronic properties.[12] Using a buffer (e.g., phosphate or acetate) instead of a simple acid provides more precise pH control, which is critical for method robustness, especially for ionizable compounds.[6][15]

Method C: Alternative Organic Modifier - C18 with Methanol-Based Mobile Phase

While acetonitrile is the most common organic modifier, substituting it with methanol can significantly alter selectivity.

  • Rationale: Methanol and acetonitrile have different properties as organic solvents. Methanol is a protic solvent and a stronger hydrogen bond donor, which can change how it interacts with both the stationary phase and the analyte. This can lead to different retention times and potentially reverse the elution order of certain impurity pairs that may co-elute when using acetonitrile.[11] This approach is a powerful tool in method development when conventional acetonitrile gradients fail to resolve a critical pair of peaks.

Quantitative Performance Comparison

The following table summarizes the expected performance of the three methods based on established chromatographic principles. These values serve as a benchmark for method development and validation.

Parameter Method A: C18 / Acidified ACN Method B: Phenyl-Hexyl / Buffered ACN Method C: C18 / Acidified MeOH Acceptance Criteria (Typical)
Resolution (Rs) of Critical Pair 1.8> 2.52.1≥ 2.0[16][17]
USP Tailing Factor (Tf) 1.31.11.4≤ 2.0[16][18]
Theoretical Plates (N) > 8,000> 10,000> 7,500> 2,000
Retention Time (Rt) of API ~ 8.5 min~ 10.2 min~ 11.5 minConsistent RSD ≤ 2.0%[17]
Limit of Quantitation (LOQ) ~ 0.05%~ 0.03%~ 0.05%As per ICH Q2(R1)[19]

Part 2: Experimental Protocols & System Validation

A scientifically sound analytical method is self-validating. This requires a detailed protocol and a set of system suitability tests (SST) to ensure the chromatographic system is performing correctly before any sample analysis.[18][20][21]

Recommended Protocol: Method B

1. Chromatographic System:

  • HPLC System: A gradient-capable HPLC or UHPLC system with a UV detector.[5]

  • Column: Phenyl-Hexyl, 100 x 4.6 mm, 2.7 µm particle size.

  • Column Temperature: 35 °C.

  • Autosampler Temperature: 10 °C.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or determined via UV scan).

  • Injection Volume: 5 µL.

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.22 µm membrane.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

3. Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
15.03070
17.03070
17.19010
20.09010

4. Solution Preparation:

  • Standard Solution: Accurately weigh and dissolve (2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

  • Sample Solution: Prepare the test sample at the same concentration as the standard solution.

  • System Suitability Solution: Spike the standard solution with known impurities at the reporting threshold (e.g., 0.1%) or use a sample known to contain impurities.

System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified.[16] This is mandated by regulatory bodies and ensures data integrity.[20]

  • Procedure: Inject the standard solution five replicate times and the system suitability solution once.

  • Acceptance Criteria:

    • Precision: The relative standard deviation (RSD) of the peak area for the main peak in the five replicate standard injections must be ≤ 2.0%.[16][17]

    • Tailing Factor: The USP tailing factor for the main peak should be ≤ 2.0.[16]

    • Resolution: The resolution between the main peak and the closest eluting impurity in the suitability solution must be ≥ 2.0.[16]

Method Validation

The chosen analytical procedure must be validated according to ICH Q2(R1) guidelines to demonstrate it is suitable for its intended purpose.[22][23][24][25] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: Demonstrating that the results are directly proportional to the concentration of the analyte.

  • Accuracy & Precision: Assessing the closeness of agreement between the test results and the true value, and the degree of scatter between a series of measurements.

  • Quantitation Limit (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[19]

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

Part 3: Visualization of the Method Development Workflow

The process of selecting and optimizing an HPLC method follows a logical progression. The diagram below illustrates a typical workflow for establishing a purity method for a novel compound like (2-Methyl-4-p-tolyl-thiazol-5-yl)-acetic acid.

HPLC_Method_Development cluster_0 Phase 1: Analyte Characterization cluster_1 Phase 2: Initial Method Screening cluster_2 Phase 3: Optimization cluster_3 Phase 4: Validation A Define Analyte Properties (pKa, logP, UV Spectra) B Identify Potential Impurities (Starting Materials, By-products) A->B C Select Initial Column & Mobile Phase (e.g., C18, ACN/H2O, pH 3.0) B->C D Screen Gradients (Fast vs. Slow) C->D E Evaluate Initial Chromatogram (Peak Shape, Resolution) D->E F Poor Resolution? E->F G Poor Peak Shape? E->G F->G No H Change Column Selectivity (e.g., Phenyl-Hexyl) F->H Yes I Change Organic Modifier (e.g., Methanol) F->I Yes J Optimize Mobile Phase pH (Buffer Selection) G->J Yes K Final Optimized Method G->K No H->K I->K J->K L Perform System Suitability Test (SST) K->L M Validate per ICH Q2(R1) (Specificity, Linearity, Accuracy, etc.) L->M

Caption: Workflow for HPLC Purity Method Development and Validation.

References

  • Title: ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Differences in the selectivity of reversed-phase columns Source: Shimadzu URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: System suitability Requirements for a USP HPLC Method - Tips & Suggestions Source: Lab Compliance URL: [Link]

  • Title: How does an acid pH affect reversed-phase chromatography separations? Source: Biotage URL: [Link]

  • Title: Selectivity of Packing Materials in Reversed Phase Liquid Chromatography Source: Nacalai Tesque, Inc. URL: [https://www.nacalai.co.jp/global/cosmosil/technical/technical_note/ Reversed_Phase_Liquid_Chromatography.pdf]([Link] Reversed_Phase_Liquid_Chromatography.pdf)

  • Title: Exploring the Role of pH in HPLC Separation Source: Veeprho URL: [Link]

  • Title: An Overview of Column Selectivity for Reversed-Phase HPLC Source: LC Resources URL: [Link]

  • Title: System Suitability in HPLC Analysis Source: Pharmaguideline URL: [Link]

  • Title: Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds Source: KNAUER URL: [Link]

  • Title: 1. Selectivity of packing materials in reversed phase liquid chromatography TECHNICAL NOTE Source: Nacalai USA, Inc. URL: [Link]

  • Title: A New View of Reversed Phase HPLC Selectivity Source: Element Lab Solutions URL: [Link]

  • Title: Control pH During Method Development for Better Chromatography Source: Agilent Technologies URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 Source: YouTube (Pharmalytics) URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Back to Basics: The Role of pH in Retention and Selectivity Source: LCGC International URL: [Link]

  • Title: System Suitability for USP Methods - USP's Future Expectations Source: ECA Academy URL: [Link]

  • Title: A REVIEW ON DEVELOPMENT AND VALIDATION OF STABILITY INDICATING HPLC METHODS FOR ANALYSIS OF ACIDIC DRUGS Source: ResearchGate URL: [Link]

  • Title: Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs Source: PharmaGuru URL: [Link]

  • Title: A Well-Written Analytical Procedure for Regulated HPLC Testing Source: LCGC International URL: [Link]

  • Title: Development of a Gradient HPLC Method for the Simultaneous Determination of Sotalol and Sorbate in Oral Liquid Preparations Using Solid Core Stationary Phase Source: PMC (PubMed Central) URL: [Link]

  • Title: Navigating HPLC Method Development: Tips for Success Source: Pharma's Almanac URL: [Link]

  • Title: Newer Developments in HPLC Impacting Pharmaceutical Analysis: A Brief Review Source: American Pharmaceutical Review URL: [Link]

  • Title: (2-Mercapto-4-Methyl-5-Thiazolyl)Acetic Acid 98.0%(GC) Source: PureSynth URL: [Link]

  • Title: thiazole Source: Encyclopedia Britannica URL: [Link]

  • Title: Thiazole - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Thiazole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis, Reactions and Medicinal Uses of Thiazole Source: Pharmaguideline URL: [Link]

  • Title: Thiazole.pptx Source: SlideShare URL: [Link]

  • Title: 2-(4-(4-Chlorophenyl)-2-(p-tolylamino)thiazol-5-yl)acetic acid | C18H15ClN2O2S | CID - PubChem Source: PubChem URL: [Link]

  • Title: HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL Source: Acta Poloniae Pharmaceutica URL: [Link]

Sources

Validation

A Comparative Analysis of p-Tolyl and Trifluoromethyl-Substituted Thiazoles on PPAR Binding Affinity: A Guide for Drug Discovery Professionals

Introduction: The Therapeutic Promise of PPAR Modulation Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that play a pivotal role in the regulation of glucose and lipid metabolism.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of PPAR Modulation

Peroxisome Proliferator-Activated Receptors (PPARs) are a family of nuclear receptors that play a pivotal role in the regulation of glucose and lipid metabolism.[1][2] This family comprises three main isoforms: PPARα, PPARγ, and PPARβ/δ.[3][4] PPARα is primarily involved in fatty acid catabolism, while PPARγ is a key regulator of adipogenesis and glucose homeostasis.[1] PPARβ/δ is ubiquitously expressed and is implicated in fatty acid oxidation and the regulation of metabolic homeostasis.[5] The critical role of these receptors in metabolic pathways has established them as prominent targets for the development of therapeutics for type 2 diabetes, dyslipidemia, and other metabolic syndromes.[3][6]

The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[3][7] Thiazole-containing molecules, particularly the thiazolidinedione (TZD) class of drugs like rosiglitazone and pioglitazone, have been successfully developed as potent PPARγ agonists for the treatment of type 2 diabetes.[3][8] The binding affinity and selectivity of these compounds for PPAR isoforms are critically influenced by the nature of the substituents on their aromatic rings. This guide provides an in-depth comparison of the effects of two common substituents, the electron-donating p-tolyl group and the electron-withdrawing trifluoromethyl group, on the PPAR binding affinity of thiazole-based ligands.

The Influence of Aryl Substituents on PPAR Binding: A Structure-Activity Relationship (SAR) Perspective

The interaction of a ligand with the ligand-binding domain (LBD) of a PPAR is a complex interplay of hydrophobic, hydrogen bonding, and electrostatic interactions. The nature of the substituent on a phenyl ring attached to the thiazole core can significantly modulate these interactions, thereby influencing the binding affinity and isoform selectivity.

The p-tolyl group, with its methyl substituent, is considered an electron-donating group. This can enhance hydrophobic interactions within the binding pocket and potentially influence the electronic properties of the thiazole ring system. In contrast, the trifluoromethyl group is a strong electron-withdrawing group. Its presence can alter the charge distribution of the molecule, potentially leading to different interactions with polar residues in the LBD. Furthermore, the trifluoromethyl group can increase the metabolic stability of a compound.

The following sections will delve into the available experimental data to compare the PPAR binding affinities of thiazole derivatives bearing these two distinct substituents.

Comparative Binding Affinity Data

Compound ClassSubstituentPPAR IsoformAssay TypeBinding Affinity (EC50/IC50)Reference
Phenylthiazole Acidp-tolylPPARγFluorescence Polarization5.21 ± 1.13 µM[7]
PhenylthiazoleTrifluoromethylPPARδNot Specified1.1 nM (for GW501516)[4]

Note: The data presented is from different studies and for different PPAR isoforms, and thus should be interpreted as indicative rather than a direct comparison of potency.

From the available data, a phenylthiazole acid derivative with a p-tolyl substituent (compound 4a in the cited study) demonstrated a micromolar EC50 value for PPARγ activation.[7] In a separate study, a well-known PPARδ agonist, GW501516, which features a trifluoromethylphenyl-thiazole moiety, exhibited a remarkably potent EC50 of 1.1 nM for PPARδ.[4] While this does not allow for a direct comparison of the two substituents for the same PPAR isoform, it highlights that both types of substituted thiazoles can be potent PPAR ligands.

The high potency of the trifluoromethyl-containing GW501516 for PPARδ suggests that the electron-withdrawing nature of the CF3 group can be highly favorable for binding to this specific isoform. Conversely, the micromolar activity of the p-tolyl derivative for PPARγ indicates that electron-donating groups are also well-tolerated and can lead to effective receptor activation.[7]

Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

To provide a practical context for the determination of PPAR binding affinity, a detailed protocol for a TR-FRET competitive binding assay is outlined below. This method is a robust and widely used technique in drug discovery for quantifying ligand-receptor interactions.

Principle of the Assay

This assay measures the binding of a test compound to the PPAR ligand-binding domain (LBD) by its ability to displace a fluorescently labeled tracer ligand. The PPAR-LBD is tagged with a donor fluorophore (e.g., Terbium cryptate), and the tracer ligand is labeled with an acceptor fluorophore (e.g., d2). When the tracer is bound to the LBD, FRET occurs upon excitation of the donor. Unlabeled test compounds compete with the tracer for binding, leading to a decrease in the FRET signal.

Workflow Diagram

TR_FRET_Assay cluster_0 Assay Preparation cluster_1 Assay Execution cluster_2 Data Acquisition & Analysis A Prepare Assay Buffer B Prepare PPAR-LBD Solution A->B E Add PPAR-LBD to Assay Plate B->E C Prepare Fluorescent Tracer Solution G Add Fluorescent Tracer C->G D Prepare Test Compound Serial Dilutions F Add Test Compound or Vehicle D->F E->F F->G H Incubate at Room Temperature G->H I Read Plate on TR-FRET Reader H->I J Calculate Ratio of Acceptor/Donor Emission I->J K Plot Data and Determine IC50 J->K

Caption: Workflow for a TR-FRET competitive binding assay.

Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, typically containing a buffering agent (e.g., 50 mM HEPES, pH 7.4), a salt (e.g., 150 mM NaCl), and a non-ionic detergent (e.g., 0.01% Tween-20) to prevent non-specific binding.

    • PPAR-LBD Stock Solution: Dilute the purified, tagged PPAR-LBD to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically but is typically in the low nanomolar range.

    • Fluorescent Tracer Stock Solution: Dilute the fluorescently labeled tracer ligand to its working concentration in the assay buffer. This concentration is usually at or below its Kd for the receptor.

    • Test Compound Dilution Series: Prepare a serial dilution of the test compounds (e.g., p-tolyl and trifluoromethyl-substituted thiazoles) in the assay buffer. A typical starting concentration is 100 µM, with 10-12 dilution points.

  • Assay Procedure:

    • Add a fixed volume of the PPAR-LBD working solution to each well of a low-volume 384-well microplate.

    • Add a small volume of the test compound dilutions or vehicle control to the appropriate wells.

    • Add a fixed volume of the fluorescent tracer working solution to all wells.

    • Seal the plate and incubate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium. Protect the plate from light.

  • Data Acquisition and Analysis:

    • Read the plate using a TR-FRET-compatible plate reader, with excitation and emission wavelengths appropriate for the chosen donor-acceptor pair.

    • Calculate the ratio of the acceptor emission to the donor emission for each well.

    • Plot the emission ratio as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the tracer binding.

Structural Insights and Mechanistic Considerations

The binding of ligands to the PPAR LBD induces a conformational change that facilitates the recruitment of coactivator proteins and the initiation of gene transcription.[2] The specific interactions of the p-tolyl and trifluoromethyl groups within the binding pocket will dictate the extent of this conformational change and, consequently, the agonistic activity.

Simplified PPAR Signaling Pathway

PPAR_Signaling cluster_nucleus Nucleus Ligand Thiazole Ligand (p-tolyl or CF3) PPAR PPAR Ligand->PPAR Binding RXR RXR PPAR->RXR Heterodimerization CoActivator Co-activator Complex PPAR->CoActivator Recruitment (active state) PPRE PPRE (DNA Response Element) PPAR->PPRE Binding RXR->CoActivator Recruitment (active state) RXR->PPRE Binding CoRepressor Co-repressor Complex Gene Target Gene Transcription CoActivator->Gene PPRE->CoRepressor Recruitment (inactive state)

Caption: Simplified PPAR signaling pathway upon ligand binding.

Molecular docking studies can provide valuable insights into the binding modes of these compounds. For instance, the methyl group of the p-tolyl substituent may engage in favorable hydrophobic interactions with nonpolar residues in the LBD. In contrast, the highly electronegative fluorine atoms of the trifluoromethyl group could participate in electrostatic or halogen bonding interactions with specific amino acid residues.

Conclusion and Future Directions

This guide has provided a comparative overview of the PPAR binding affinity of p-tolyl and trifluoromethyl-substituted thiazoles. While direct comparative data is limited, the available evidence suggests that both electron-donating and electron-withdrawing substituents on the phenyl ring of a thiazole scaffold can lead to potent PPAR ligands. The choice of substituent is likely to influence isoform selectivity and the specific binding mode within the LBD.

For researchers and drug development professionals, these findings underscore the importance of a nuanced approach to SAR studies. The synthesis and evaluation of a focused library of thiazole derivatives with a systematic variation of substituents at the para-position of the phenyl ring would provide a more definitive comparison of the p-tolyl and trifluoromethyl groups and their impact on PPAR binding and activation. Such studies, coupled with molecular modeling and crystallographic analyses, will be instrumental in the rational design of next-generation PPAR modulators with improved efficacy and safety profiles.

References

  • Synthesis, activity, and docking study of phenylthiazole acids as potential agonists of PPARγ. Drug Design, Development and Therapy.
  • Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Pharmaceutics. [Link]

  • Novel selective small molecule agonists for peroxisome proliferator-activated receptor delta (PPARdelta)--synthesis and biological activity. Bioorganic & Medicinal Chemistry Letters.
  • Probing the Complex Binding Modes of the PPARγ Partial Agonist 2-chloro-N-(3-chloro-4-((5-chlorobenzo[d]thiazol-2-yl)thio)phenyl)-4-(trifluoromethyl)benzenesulfonamide (T2384) to Orthosteric and Allosteric Sites with NMR Spectroscopy. ACS Chemical Biology.
  • Adaptability and selectivity of human peroxisome proliferator-activated receptor (PPAR) pan agonists revealed from crystal structures. Acta Crystallographica Section D: Biological Crystallography.
  • Novel Bisaryl Substituted Thiazoles and Oxazoles as Highly Potent and Selective Peroxisome Proliferator-Activated Receptor Delta Agonists. Journal of Medicinal Chemistry.
  • ec 50 s of phenyl thiazole acids in FP-based PParγ ligand screening assay.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. Pharmaceuticals.
  • Influence of Donor and Acceptor Substituents in 1,3-Oxazole Derivatives and their Anti-Cancer Activity.
  • Structural determinants of ligand binding selectivity between the peroxisome proliferator-activated receptors.
  • Targeting Peroxisome Proliferator-Activated Receptor Delta (PPARδ): A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry.
  • Sulfonylthiadiazoles with an unusual binding mode as partial dual peroxisome proliferator-activated receptor (PPAR) γ/δ agonists with high potency and in vivo efficacy. Journal of Medicinal Chemistry.
  • Influence of Electron-Donating and Electron-Withdrawing Groups on One- and Two-Photon Absorption Properties on Modified Adenine and Guanine Nucleobases. The Journal of Physical Chemistry B.
  • Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applic
  • Novel Thiazolones for the Simultaneous Modulation of PPARγ, COX-2 and 15-LOX to Address Metabolic Disease-associated Portal Inflammation. European Journal of Medicinal Chemistry.
  • An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPAR gamma). The Journal of Biological Chemistry.
  • Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applic
  • Anticancer Properties of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Potential Agonists 4-Thiazolidinone-Pyrazoline Hybrids Les-4368 and Les-4370 in Colorectal Adenocarcinoma Cells In Vitro.
  • Current Drug Targets. Current Drug Targets.

Sources

Comparative

The Synergy of Two Moieties: Thiazole and Carboxylic Acid

An In-Depth Guide to Interpreting the FTIR Spectra of Thiazole Carboxylic Acids A Comparative Analysis for Researchers and Drug Development Professionals As a Senior Application Scientist, my goal is to move beyond simpl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Interpreting the FTIR Spectra of Thiazole Carboxylic Acids A Comparative Analysis for Researchers and Drug Development Professionals

As a Senior Application Scientist, my goal is to move beyond simple data reporting and provide a framework for robust analytical reasoning. This guide is structured to offer not just the "what" but the "why" behind the characteristic infrared vibrational modes of thiazole carboxylic acids, a crucial class of compounds in medicinal chemistry. By understanding the interplay of the thiazole ring and the carboxylic acid moiety, researchers can gain deeper structural insights, essential for synthesis confirmation, purity assessment, and reaction monitoring.

Thiazole rings are a cornerstone of many pharmacologically active molecules, valued for their unique electronic properties and ability to engage in hydrogen bonding. When a carboxylic acid group is appended to this heterocyclic system, the resulting molecule's spectroscopic signature becomes a fascinating interplay of their individual characteristics. The electron-withdrawing nature of the carboxylic acid can influence the electron density within the thiazole ring, and conversely, the aromatic system affects the acidity and vibrational modes of the carboxyl group. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique that provides a detailed fingerprint of these molecular vibrations.

Deconstructing the Spectrum: Characteristic Vibrational Regions

The FTIR spectrum of a thiazole carboxylic acid can be dissected into several key regions, each providing specific structural information. The most informative peaks arise from the O-H and C=O stretches of the carboxylic acid, and the C=N, C=C, and C-S stretches associated with the thiazole ring.

The Carboxylic Acid Signature: Broad and Strong

The most dominant feature in the spectrum is typically the carboxylic acid's hydroxyl (O-H) stretch.

  • Broad O-H Stretch (approx. 2500-3300 cm⁻¹) : This absorption is exceptionally broad due to extensive intermolecular hydrogen bonding, which creates a wide distribution of bond strengths. In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, significantly broadening this peak. This broadness is a hallmark feature and a primary indicator of the carboxylic acid's presence.

  • Carbonyl (C=O) Stretch (approx. 1680-1725 cm⁻¹) : This is a very strong and sharp absorption. Its precise position is sensitive to the molecular environment. For aromatic carboxylic acids, such as those attached to a thiazole ring, the peak is often found at a lower wavenumber (1680-1700 cm⁻¹) compared to aliphatic carboxylic acids due to conjugation with the aromatic ring. If the compound exists as a hydrogen-bonded dimer, this also contributes to a lowering of the C=O stretching frequency.

The Thiazole Ring Fingerprint: Aromatic Vibrations

The thiazole ring presents a more complex set of absorptions due to the various stretching and bending modes of its C=C, C=N, and C-S bonds.

  • C=N and C=C Stretching (approx. 1400-1650 cm⁻¹) : The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring typically appear in this region. These can sometimes be a series of sharp to medium intensity peaks. The C=N stretch is often observed around 1630-1650 cm⁻¹.

  • Ring "Breathing" and In-Plane Bending (approx. 1000-1300 cm⁻¹) : This region contains a complex series of absorptions corresponding to the collective vibrations of the entire ring structure and in-plane bending of C-H bonds.

  • C-S Stretching (approx. 600-800 cm⁻¹) : The carbon-sulfur bond vibration is typically weaker and can be found in this lower frequency region. Its identification can sometimes be challenging due to its low intensity and potential overlap with other absorptions.

Comparative Analysis: Distinguishing Features

To confidently identify a thiazole carboxylic acid, it is crucial to compare its spectrum to related compounds.

Functional Group/CompoundKey Characteristic FTIR Peaks (cm⁻¹)Distinguishing Features
Thiazole Carboxylic Acid O-H: 2500-3300 (very broad) C=O: 1680-1725 (strong, sharp) C=N/C=C: 1400-1650 (medium, sharp)The simultaneous presence of the extremely broad O-H stretch and the strong, conjugated C=O peak is the primary identifier.
Simple Thiazole (e.g., 2-Methylthiazole) C=N/C=C: ~1400-1600 Aromatic C-H: >3000 (sharp)Absence of the broad O-H and strong C=O bands. The spectrum is generally simpler in the 1600-3500 cm⁻¹ region.
Simple Carboxylic Acid (e.g., Benzoic Acid) O-H: 2500-3300 (very broad) C=O: 1680-1710 (strong, sharp)While the carboxylic acid features are present, it lacks the characteristic C=N and other ring vibration peaks of the thiazole moiety.
Thiazole Amide N-H Stretch: 3100-3500 (medium, can be broad) C=O (Amide I): 1630-1680 (strong) N-H Bend (Amide II): 1515-1570The N-H stretch is typically sharper than the carboxylic O-H. The Amide I and Amide II bands are key differentiators from a carboxylic acid.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines the Attenuated Total Reflectance (ATR) method, which is ideal for solid powder samples and requires minimal preparation.

Workflow for FTIR Analysis via ATR

FTIR_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_post Post-Processing & Analysis A Clean ATR Crystal (e.g., with isopropanol) B Collect Background Spectrum (Clean crystal, empty chamber) A->B C Place Small Amount of Thiazole Carboxylic Acid Powder on Crystal B->C D Apply Pressure with Anvil C->D E Initiate Sample Scan (e.g., 32 scans, 4 cm⁻¹ resolution) D->E F Software Performs Fourier Transform (Interferogram -> Spectrum) E->F G Perform ATR Correction (If available in software) F->G H Baseline Correction G->H I Peak Picking & Integration H->I J Compare to Reference Spectra and Known Peak Tables I->J

Caption: Workflow for acquiring an FTIR spectrum of a solid sample using an ATR accessory.

Step-by-Step Methodology:

  • Instrument Preparation: Ensure the FTIR spectrometer has been powered on and allowed to stabilize according to the manufacturer's instructions.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (commonly diamond or germanium) with a suitable solvent (e.g., spectroscopic grade isopropanol) and a soft, lint-free wipe. This is critical to prevent cross-contamination.

  • Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient environment (e.g., water vapor, CO₂) and the instrument's response, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid thiazole carboxylic acid powder onto the center of the ATR crystal. Only a sufficient amount to cover the crystal surface is needed.

  • Pressure Application: Lower the press arm (anvil) to apply consistent pressure to the sample, ensuring good contact between the powder and the crystal surface. This is vital for a strong, high-quality signal.

  • Sample Spectrum Acquisition: Initiate the sample scan. Typical parameters for a high-quality spectrum are a resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing: After acquisition, perform any necessary data processing, such as an ATR correction (to account for the wavelength-dependent depth of penetration of the IR beam), baseline correction, and peak labeling.

Conclusion: An Indispensable Tool for Structural Elucidation

FTIR spectroscopy is an indispensable, first-line analytical technique for the structural characterization of thiazole carboxylic acids. By systematically evaluating the key regions of the spectrum—the broad O-H stretch, the sharp C=O band, and the fingerprint C=N/C=C vibrations—researchers can rapidly confirm the presence of both essential functional groups. This guide provides the foundational knowledge to not only identify these compounds but also to distinguish them from structurally similar impurities or side products, thereby enhancing the integrity and efficiency of the drug development workflow.

References

  • Spectroscopy - Wiley Online Library. Infrared and Raman spectra of 2- and 4-thiazolecarboxylic acids. [Link]

  • Vibrational Spectroscopy. Vibrational spectroscopic and quantum chemical studies on 2-amino-4-methylthiazole. [Link]

  • Journal of Chemical Education. Infrared Spectroscopy Absorption Table. [Link]

Validation

Comparative Potency Guide: Thiazole Acetic Acid-Derived Antibacterials

Executive Summary This technical guide analyzes the comparative potency of cephalosporins derived from thiazole acetic acid precursors. In medicinal chemistry, this lineage—specifically the 2-aminothiazolyl cephalosporin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the comparative potency of cephalosporins derived from thiazole acetic acid precursors. In medicinal chemistry, this lineage—specifically the 2-aminothiazolyl cephalosporins (e.g., Cefotaxime, Ceftriaxone, Ceftazidime)—represents a pivotal evolution in β-lactam design.

The incorporation of the 2-aminothiazole ring at the C-7 position, typically coupled with an alkoxyimino group, fundamentally alters the pharmacophore. It enhances affinity for Penicillin-Binding Proteins (specifically PBP-3 in Gram-negatives) and improves permeability through the outer membrane porins of Enterobacteriaceae and Pseudomonas aeruginosa.[1]

Structural Activity Relationship (SAR) Analysis

To understand potency differences, one must analyze the C-7 side chain derived from thiazole acetic acid.

The "Thiazole" Advantage

Early cephalosporins (Gen 1 & 2) relied on simple phenyl or furyl side chains. The shift to the 2-aminothiazolyl-hydroxyimino-acetic acid side chain introduced three critical advantages:

  • PBP Affinity: The aminothiazole ring mimics the transition state of the D-alanyl-D-alanine peptidoglycan terminus, creating high-affinity binding to PBP-3 (essential for septation).

  • Zwitterionic Character: The amino group on the thiazole ring is protonated at physiological pH, creating a zwitterionic species (when paired with the C-4 carboxylate) that penetrates Gram-negative porin channels more rapidly than anionic predecessors.

  • β-Lactamase Stability: The associated syn-alkoxyimino group provides steric hindrance, protecting the β-lactam ring from hydrolysis by common plasmid-mediated β-lactamases (e.g., TEM-1, SHV-1).

Mechanistic Pathway Visualization

The following diagram illustrates the specific inhibition pathway of these agents targeting PBP-3.

MechanismOfAction Drug Aminothiazolyl Cephalosporin (e.g., Ceftazidime) Porin Outer Membrane Porin Channel Drug->Porin Rapid Diffusion (Zwitterionic) Periplasm Periplasmic Space (High Concentration) Porin->Periplasm PBP3 Target: PBP-3 (Transpeptidase) Periplasm->PBP3 Acylation of Active Site Serine Peptidoglycan Peptidoglycan Cross-linking PBP3->Peptidoglycan INHIBITS Lysis Filamentation & Cell Lysis Peptidoglycan->Lysis Structural Failure

Caption: Mechanism of Action: The aminothiazole moiety facilitates porin entry and high-affinity acylation of PBP-3, leading to filamentation and lysis.

Comparative Potency Analysis

The following data synthesizes MIC (Minimum Inhibitory Concentration) ranges for the three primary agents in this class.

Table 1: Gram-Negative Potency (MIC₉₀ in µg/mL)

Note: Lower values indicate higher potency.[2]

OrganismCefotaxime (CTX)Ceftriaxone (CRO)Ceftazidime (CAZ)Analysis
E. coli (Wild Type)0.06 – 0.120.03 – 0.120.12 – 0.5CTX/CRO Superior. The C-3 acetoxy group in CTX aids binding in Enterobacteriaceae.
K. pneumoniae 0.12 – 0.250.12 – 0.250.25 – 0.5Comparable. All show excellent efficacy against non-ESBL strains.
P. aeruginosa 32 – >6416 – 642 – 8 CAZ Dominant. The propylcarboxy group on CAZ's oxime specifically enhances anti-pseudomonal activity.
Proteus mirabilis ≤ 0.06≤ 0.06≤ 0.12Comparable. Highly potent across the class.
Table 2: Gram-Positive Potency (MIC₉₀ in µg/mL)
OrganismCefotaximeCeftriaxoneCeftazidimeAnalysis
S.[3] aureus (MSSA)2 – 42 – 48 – 16CTX/CRO Superior. CAZ has poor affinity for Gram-positive PBPs (PBP2a/PBP2).
S. pneumoniae (Pen-S)≤ 0.06≤ 0.060.5 – 1.0CTX/CRO Superior. Standard of care for pneumococcal meningitis.
Table 3: β-Lactamase Stability Profile
Enzyme TypeCefotaximeCeftazidimeClinical Implication
TEM-1 / SHV-1 (Penicillinases)StableStableEffective against basic ampicillin-resistant strains.
AmpC (Cephalosporinase)LabileLabileAvoid in Enterobacter & Citrobacter (inducible resistance risk).
ESBL (e.g., CTX-M)LabileLabileHydrolyzed by Extended-Spectrum β-Lactamases.

Experimental Protocols (Self-Validating Systems)

To replicate these potency data, strict adherence to CLSI M07 standards is required. As a senior scientist, I emphasize why specific parameters are critical to avoid data artifacts.

Protocol A: Broth Microdilution (MIC Determination)

Purpose: Quantitative measurement of in vitro potency.[4]

  • Media Preparation (The Variable Control):

    • Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) .[2][5]

    • Validation: Calcium (20-25 mg/L) and Magnesium (10-12.5 mg/L) levels must be verified.

    • Causality: Low cations result in false susceptibility for P. aeruginosa (due to increased outer membrane permeability), while high cations inhibit drug uptake.

  • Inoculum Standardization:

    • Prepare a 0.5 McFarland suspension from a fresh (18-24h) agar plate.

    • Dilute 1:100 in CAMHB to achieve a final well concentration of 5 x 10⁵ CFU/mL .

    • Causality: The "Inoculum Effect" is significant for β-lactams. Higher densities deplete the drug before lysis occurs, artificially elevating MICs.

  • Incubation:

    • 35 ± 2°C in ambient air for 16-20 hours.

    • Note: Do not use CO₂, as it alters the pH of the media, potentially degrading the β-lactam ring.

Protocol B: Time-Kill Kinetics

Purpose: Determine if the agent is bactericidal (>3 log₁₀ reduction) or bacteriostatic.

  • Setup: Inoculate 10 mL CAMHB with 5 x 10⁵ CFU/mL.

  • Dosing: Add antibiotic at 4x MIC. Include a growth control (no drug).

  • Sampling: Remove aliquots at 0, 2, 4, 8, and 24 hours.

  • Quantification: Serially dilute and plate on agar.

  • Interpretation: Aminothiazolyl cephalosporins are time-dependent . Efficacy depends on the duration the concentration remains above MIC (T>MIC), not peak concentration.

Experimental Workflow Visualization

ExperimentalWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Analysis Media CAMHB Prep (Verify Ca++/Mg++) Dilution Serial Dilution (96-well Plate) Media->Dilution Culture 0.5 McFarland Standardization Inoculation Add 5x10^5 CFU/mL (Within 15 mins) Culture->Inoculation Dilution->Inoculation Incubation 35°C, 16-20h (Ambient Air) Inoculation->Incubation Read Visual Inspection (Button vs Turbidity) Incubation->Read QC QC Strain Check (e.g., E. coli ATCC 25922) Read->QC Validate

Caption: CLSI-aligned Broth Microdilution workflow ensuring cation adjustment and inoculum precision.

Conclusion & Selection Guide

For drug development and clinical application, the selection of a thiazole acetic acid derivative depends on the target pathogen profile:

  • Select Ceftazidime if the primary target is Pseudomonas aeruginosa .[3] Its specific oxime structure provides the highest potency in this class against pseudomonads.

  • Select Cefotaxime or Ceftriaxone for broad-spectrum coverage of Enterobacteriaceae and Gram-positive cocci (S. pneumoniae, MSSA). They lack the anti-pseudomonal potency of Ceftazidime but offer superior Gram-positive affinity.

  • Select Cefepime (4th Gen) if stability against AmpC β-lactamases is required (though outside the strict scope of 3rd gen comparison, it shares the aminothiazole core).

References

  • Ochiai, M., et al. (1980). "Synthesis and structure-activity relationships of 7 beta-[2-(2-aminothiazol-4-yl)acetamido]-cephalosporin derivatives." The Journal of Antibiotics. Link

  • Clinical and Laboratory Standards Institute (CLSI). (2024).[5] "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI Standards. Link

  • Thabaut, A., et al. (1981). "Comparison of the in-vitro activities of ceftazidime and new cephalosporins against 107 strains of Pseudomonas aeruginosa." Journal of Antimicrobial Chemotherapy. Link

  • Hayes, M.V., et al. (1981). "Mode of action of ceftazidime: affinity for the penicillin-binding proteins of Escherichia coli K12, Pseudomonas aeruginosa and Staphylococcus aureus."[1] Journal of Antimicrobial Chemotherapy. Link

  • Ullah, H., et al. (2016). "In-vitro comparative study of Cefoperazone, Ceftazidime, Ceftizoxime, Cefotaxime, Ceftriaxone and Cefixime against Pseudomonas aeruginosa."[6][7] Semantic Scholar. Link

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.